molecular formula C21H36O3 B1152597 (±)14(15)-EpEDE methyl ester

(±)14(15)-EpEDE methyl ester

Cat. No.: B1152597
M. Wt: 336.5
InChI Key: FZUFCVATWQINBH-PYQKRGIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)14(15)-EpEDE methyl ester is a synthetic epoxylipid, specifically the methyl ester of a 14,15-epoxide derivative of eicosadienoic acid (EDE). This places it within a class of oxylipin metabolites derived from polyunsaturated fatty acids (PUFAs) that are recognized as crucial mediators in a wide range of physiological and pathophysiological processes. Research into such epoxylipids has revealed their significant roles as signaling molecules involved in the regulation of inflammatory responses, blood pressure, pain perception, and angiogenesis . The compound is of particular interest for investigating the structure-activity relationships of lipid mediators and their mechanisms of action, which often involve interactions with specific G-protein coupled receptors to elicit cellular responses. The racemic nature (±) of this reagent makes it a vital tool for studying the biological effects of both enantiomers without the bias of enzymatic synthesis, which can be highly stereoselective. For instance, studies with related epoxy fatty acids have shown that enzymatic epoxidation by certain unspecific peroxygenases (UPOs) can yield epoxides with total S/R enantioselectivity, whereas other enzymes produce nearly racemic mixtures . The methyl ester functional group enhances the compound's stability and may improve its permeability in certain experimental models. As a research chemical, (±)14(15)-EpEDE methyl ester is essential for fundamental biochemical research and for the development of potential therapeutic agents targeting cardiovascular diseases and inflammatory conditions. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C21H36O3

Molecular Weight

336.5

InChI

InChI=1S/C21H36O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7,11,14,19-20H,3-4,6,8-10,12-13,15-18H2,1-2H3/b7-5-,14-11-/t19-,20+/m1/s1

InChI Key

FZUFCVATWQINBH-PYQKRGIJSA-N

SMILES

CCCCC[C@@H]1[C@@H](O1)C/C=CC/C=CCCCCCCC(OC)=O

Synonyms

(±)14,15-Epoxyeicosadienoic Acid methyl ester

Origin of Product

United States

Foundational & Exploratory

Difference between 14(15)-EpEDE free acid and methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the specific application, handling, and distinction between the free acid and methyl ester forms of 14(15)-EpEDE.

Optimizing Experimental Design for DGLA Metabolites

Executive Summary

14(15)-EpEDE (14,15-epoxyeicosadienoic acid) is a bioactive lipid mediator derived from Dihomo-


-linolenic acid (DGLA).[1] While often overshadowed by its arachidonic acid-derived cousin (14,15-EET), 14(15)-EpEDE represents a critical anti-inflammatory branch of the CYP450 epoxygenase pathway.[1]

For researchers, the choice between the Free Acid and the Methyl Ester form is not merely a matter of availability; it dictates the success of cellular uptake, receptor binding kinetics, and formulation stability. This guide delineates the physicochemical and functional differences to ensure experimental rigor.

Chemical Identity & Biosynthetic Context

To use these compounds effectively, one must understand their origin. 14(15)-EpEDE is a mono-epoxide metabolite of DGLA (20:3 n-6).[1]

  • Parent Lipid: Dihomo-

    
    -linolenic acid (DGLA).[1][2]
    
  • Enzymatic Generator: Cytochrome P450 epoxygenases (e.g., CYP2C, CYP2J subfamilies).[1][3]

  • Structure: 20-carbon chain, two cis-double bonds (positions 8, 11), and one epoxide ring (position 14, 15).[1]

  • Metabolic Fate: Hydrolyzed by Soluble Epoxide Hydrolase (sEH) into the biologically less active 14,15-dihydroxy-eicosadienoic acid (14,15-DiHEDE).[1][3][4]

Diagram 1: Biosynthetic & Metabolic Pathway

The following signaling map illustrates the positioning of 14(15)-EpEDE within the DGLA cascade and the hydrolysis bottleneck controlled by sEH.

DGLA_Metabolism cluster_activity Biological Activity DGLA Dihomo-gamma-linolenic Acid (DGLA 20:3) CYP CYP450 Epoxygenases (CYP2C/2J) DGLA->CYP EpEDE 14(15)-EpEDE (Active Epoxide) CYP->EpEDE Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EpEDE->sEH DiHEDE 14,15-DiHEDE (Inactive Diol) sEH->DiHEDE Hydrolysis (Inactivation)

Caption: The metabolic trajectory of DGLA. 14(15)-EpEDE is the active mediator, rapidly degraded by sEH into the diol form.[1][3]

Comparative Analysis: Free Acid vs. Methyl Ester[5][6]

The fundamental difference lies in polarity and membrane permeability . The carboxylic acid head group of the Free Acid is ionized at physiological pH (negative charge), hindering passive diffusion across the lipid bilayer. The Methyl Ester masks this charge, rendering the molecule lipophilic.

Table 1: Physicochemical & Functional Comparison
Feature14(15)-EpEDE (Free Acid)14(15)-EpEDE (Methyl Ester)
Chemical State Carboxylic Acid (

)
Methyl Ester (

)
Physiological Charge Anionic (Deprotonated at pH 7.[1][2]4)Neutral (Non-ionic)
Cell Permeability Low (Requires transport proteins)High (Passive diffusion)
Primary Application Cell-free assays (Enzyme/Receptor)Intact Cell Culture / In Vivo
Stability Susceptible to oxidation/acidic degradationMore stable; resists headgroup oxidation
Solubility (Aqueous) Poor (requires BSA or cyclodextrin)Very Poor (requires organic solvent carrier)
Solubility (Organic) Ethanol, DMSO, DMFHexane, Ethanol, DMSO

Experimental Application Guide

When to Use the Methyl Ester

Context: Intact Cell Culture, Animal Studies, Tissue Slices.

The Methyl Ester (ME) functions as a prodrug .[1]

  • Uptake: The neutral ME passively diffuses through the cell membrane.

  • Activation: Intracellular esterases (ubiquitous in cytosol and microsomes) hydrolyze the ester bond.

  • Release: The active Free Acid is released inside the cell to act on nuclear receptors (e.g., PPARs) or intracellular signaling cascades.

  • Advantage: Achieves higher intracellular concentrations (loading) than adding Free Acid directly to the media.[1]

  • Caveat: Ensure your cell line expresses esterase activity (most mammalian cells do).[1]

When to Use the Free Acid

Context: Cell-Free Systems, Receptor Binding Assays, Enzyme Kinetics (sEH screening).[1]

If you are studying the interaction of 14(15)-EpEDE with a purified protein (e.g., a PPAR


 binding assay or sEH inhibition assay), you must  use the Free Acid.[1]
  • Reason: The receptor/enzyme active site specifically recognizes the carboxylate head group. The Methyl Ester will likely show no affinity, leading to false negatives.

Diagram 2: Experimental Decision Matrix

Use this workflow to select the correct form for your assay.

Decision_Matrix Start Select 14(15)-EpEDE Form Q1 Experimental System? Start->Q1 CellFree Purified Protein / Enzyme Assay (e.g., sEH kinetics, Receptor binding) Q1->CellFree In Vitro (Biochem) IntactCell Live Cells / Tissue / In Vivo (e.g., Inflammation assay) Q1->IntactCell Cellular / In Vivo Action1 USE FREE ACID (Direct Binding Required) CellFree->Action1 Action2 USE METHYL ESTER (Enhanced Permeability) IntactCell->Action2 Note *Intracellular esterases convert Ester to Acid post-entry Action2->Note

Caption: Decision tree for selecting the Free Acid vs. Methyl Ester based on biological context.

Detailed Protocols

Protocol: Base Hydrolysis (Methyl Ester Free Acid)

If you only possess the Methyl Ester but require the Free Acid for a binding assay, perform this chemical hydrolysis.

Reagents:

  • 14(15)-EpEDE Methyl Ester (stock in ethanol).[1]

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH): 1 M aqueous solution.[1]

  • Solvent: Ethanol (EtOH).[1]

  • Neutralizer: HCl (1 M) or Sodium Phosphate buffer.[1]

Workflow:

  • Evaporate: If the ME is in hexane, evaporate to dryness under a gentle stream of Nitrogen (N

    
    ).
    
  • Redissolve: Dissolve the lipid film in Ethanol (approx. 500

    
    L).
    
  • Hydrolyze: Add an equal volume of 1 M NaOH (or LiOH).

    • Note: LiOH is often gentler for sensitive lipids.[1]

  • Incubate: Stir at Room Temperature for 2–4 hours (or overnight at 4°C).

    • QC Check: Monitor by TLC (Thin Layer Chromatography) to ensure the high R

      
       ester spot disappears and the lower R
      
      
      
      acid spot appears.
  • Neutralize: Carefully adjust pH to ~7.2–7.4 using dilute HCl. Do not over-acidify (pH < 3), as the epoxide ring is acid-labile and will open to form the diol.[1]

  • Purify (Optional): For high-sensitivity assays, perform a liquid-liquid extraction (Ethyl Acetate/Water) to remove salts, then dry the organic layer.[1]

Protocol: Cellular Treatment (Using Methyl Ester)

Objective: Load cells with 14(15)-EpEDE to assess anti-inflammatory response.[1]

  • Stock Prep: Dissolve 14(15)-EpEDE Methyl Ester in anhydrous DMSO to a concentration 1000x higher than the final target (e.g., 10 mM stock for 10

    
    M final).
    
    • Storage: Store stock at -80°C under Argon.

  • Media Prep: Prepare culture media containing 0.1% to 0.5% Fatty Acid Free BSA (Bovine Serum Albumin).

    • Reason: BSA acts as a carrier, preventing the lipid from precipitating or sticking to the plasticware before cellular uptake.

  • Treatment: Add the DMSO stock to the media (1:1000 dilution). Vortex immediately.

  • Incubation: Apply to cells. Allow 30–60 minutes for uptake and esterase hydrolysis before challenging the cells (e.g., with LPS or cytokines).

References

  • Spector, A. A., & Norris, A. W. (2007).[1] Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(3), C996-C1012.[1] (Context on EET/Epoxide mechanism). Available at: [Link][1]

  • Morisseau, C., & Hammock, B. D. (2013).[1] Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58.[1] Available at: [Link][1]

  • Imig, J. D. (2012).[1] Epoxyeicosanoids: robust intervention for cardiovascular and renal disease. Kidney International, 81(10), 943-945.[1] (Bioactivity context). Available at: [Link][1]

  • Chacos, N., et al. (1983).[1] Metabolism of 14,15-epoxyeicosatrienoic acid by cytosolic epoxide hydrolase.[1][3] Archives of Biochemistry and Biophysics, 223(2), 639-648.[1] (Hydrolysis mechanism).[1] Available at: [Link]

Sources

Technical Guide: The Role of 14(15)-EpEDE in Anti-Inflammatory Signaling Pathways

[1]

Executive Summary & Molecular Identity[1][2]

14(15)-EpEDE (14,15-epoxyeicosadienoic acid) is a bioactive lipid mediator derived from Dihomo-γ-linolenic acid (DGLA, 20:3 n-6) via the cytochrome P450 (CYP) epoxygenase pathway.[1] While often overshadowed by its arachidonic acid-derived homolog (14,15-EET) and eicosapentaenoic acid-derived homolog (14,15-EpETE), 14(15)-EpEDE represents a critical node in the "anti-inflammatory" omega-6 pathway.[1]

Unlike the pro-inflammatory cascade associated with Arachidonic Acid (AA), the DGLA cascade—and specifically the accumulation of 14(15)-EpEDE—promotes vasodilation, inhibits vascular smooth muscle cell proliferation, and antagonizes TNF-α mediated inflammation. Its efficacy is tightly regulated by Soluble Epoxide Hydrolase (sEH) , which rapidly degrades it into the biologically inert or potentially cytotoxic 14,15-dihydroxyeicosadienoic acid (14,15-DiHEDE).

Molecular Profile
PropertySpecification
Common Name 14(15)-EpEDE
IUPAC Name (±)14,15-epoxy-8Z,11Z-eicosadienoic acid
Precursor Dihomo-γ-linolenic acid (DGLA; 20:3 n-6)
Enzymatic Origin CYP450 Epoxygenases (CYP2C, CYP2J series)
Metabolic Fate Hydrolysis via sEH to 14,15-DiHEDE
Primary Signaling Target PPARγ activation, NF-κB inhibition, K_ATP channels

Biosynthesis and Metabolic Regulation

The bioavailability of 14(15)-EpEDE is dictated by the balance between its synthesis by CYP epoxygenases and its degradation by sEH.[1] This "Push-Pull" dynamic is the primary target for therapeutic intervention.[1]

The CYP-sEH Axis

DGLA competes with AA for CYP enzymes.[1] When DGLA levels are elevated (e.g., via dietary supplementation or delta-5 desaturase inhibition), CYP2C and CYP2J isoforms preferentially epoxidize the n-6 double bond to form 8,9-, 11,12-, and 14,15-EpEDE .

  • Synthesis: CYP epoxygenases introduce an oxygen atom across the C14-C15 double bond.[1]

  • Degradation: sEH adds a water molecule, opening the epoxide ring to form the vicinal diol 14,15-DiHEDE.

  • Therapeutic Implication: sEH inhibitors (e.g., TPPU, AUDA) stabilize 14(15)-EpEDE, amplifying its anti-inflammatory half-life.

Pathway Visualization

The following diagram illustrates the competitive biosynthesis and degradation pathways.

EpEDE_PathwayDGLADGLA (20:3 n-6)CYPCYP Epoxygenases(CYP2C, CYP2J)DGLA->CYPSubstrate CompetitionAAArachidonic Acid (20:4 n-6)AA->CYPSubstrate CompetitionEpEDE14(15)-EpEDE(Active Mediator)CYP->EpEDEEpoxidationEET14(15)-EETCYP->EETEpoxidationsEHSoluble Epoxide Hydrolase(sEH)EpEDE->sEHRapid HydrolysisDiHEDE14,15-DiHEDE(Inactive/Toxic Diol)sEH->DiHEDEInactivationInhibitorsEH Inhibitors(e.g., TPPU)Inhibitor->sEHBlockade

Caption: Figure 1. Biosynthetic pathway of 14(15)-EpEDE showing substrate competition with AA and regulation by sEH.[1]

Anti-Inflammatory Signaling Mechanisms[1][6][7]

14(15)-EpEDE exerts its effects through autocrine and paracrine signaling.[1] Unlike prostaglandins which act via GPCRs on the cell surface, epoxyeicosanoids often act intracellularly or via membrane microdomains.

Mechanism 1: PPARγ Activation

14(15)-EpEDE acts as an endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1]

  • Binding: The epoxide moiety facilitates binding to the PPARγ ligand-binding domain.[1]

  • Transactivation: Ligand binding induces heterodimerization with RXR (Retinoid X Receptor).[1]

  • Effect: The complex translocates to the nucleus, binding to PPREs (PPAR Response Elements) to upregulate anti-inflammatory genes (e.g., CD36, Arg1) and transrepress pro-inflammatory cytokines (e.g., TNF, IL6).

Mechanism 2: NF-κB Inhibition

Parallel to PPARγ activation, 14(15)-EpEDE inhibits the canonical NF-κB pathway.[1]

  • Action: It prevents the phosphorylation and degradation of IκBα (Inhibitor of kappa B).[1]

  • Result: NF-κB (p65/p50) remains sequestered in the cytoplasm, preventing the transcriptional activation of VCAM-1, ICAM-1, and COX-2.[1]

Mechanism 3: K_ATP Channel Activation

In vascular smooth muscle cells, 14(15)-EpEDE hyperpolarizes the membrane by increasing the open probability of Calcium-activated Potassium (BK_Ca) and ATP-sensitive Potassium (K_ATP) channels, leading to vasodilation which aids in resolving local inflammation.

Signaling Cascade Visualization

Signaling_Mechanismcluster_nucleusTranscriptional RegulationEpEDE14(15)-EpEDEKATPK_ATP / BK_CaChannelsEpEDE->KATPActivation (Hyperpolarization)IkBIκBαEpEDE->IkBStabilizationPPARgPPARγEpEDE->PPARgDirect BindingNFkBNF-κB (p65/p50)IkB->NFkBSequestersGene_ProPro-inflammatory Genes(TNF-α, VCAM-1)NFkB->Gene_ProActivation BlockedNucleusNucleusPPARg->NucleusTranslocationGene_AntiAnti-inflammatory Genes(Arg1, CD36)PPARg->Gene_AntiUpregulationPPARg->Gene_ProTransrepression

Caption: Figure 2.[1] Intracellular signaling cascades of 14(15)-EpEDE mediating anti-inflammatory and vasodilatory effects.[1]

Experimental Protocols

To study 14(15)-EpEDE, researchers must overcome its instability. The following protocols ensure robust data generation.

Protocol A: Targeted Lipidomics (LC-MS/MS)

Objective: Quantify 14(15)-EpEDE levels in biological samples.[1] Critical Step: Use of sEH inhibitors during sample collection is mandatory to prevent hydrolysis.[1]

  • Sample Collection:

    • Collect plasma/tissue in tubes containing antioxidant (BHT, 0.005%) and sEH inhibitor (e.g., AUDA , 10 µM final conc).

    • Flash freeze in liquid nitrogen immediately.[1]

  • Extraction:

    • Perform solid-phase extraction (SPE) using C18 cartridges.[1]

    • Spike with internal standard: 14(15)-EpETrE-d11 (or d11-14,15-EET).

  • LC-MS/MS Settings:

    • Column: C18 Reverse Phase (1.7 µm particle size).[1]

    • Mobile Phase: A: Water + 0.01% Acetic Acid; B: Acetonitrile + 0.01% Acetic Acid.[1]

    • Ionization: ESI Negative Mode.

    • MRM Transition: Monitor m/z 321.2 → 207.2 (characteristic fragment). Note: Verify exact transition with pure standard as fragmentation patterns vary by instrument.

Protocol B: In Vitro Anti-Inflammatory Assay

Objective: Validate the efficacy of 14(15)-EpEDE in suppressing LPS-induced inflammation.[1]

  • Cell Culture:

    • Use RAW 264.7 macrophages or HUVECs.[1]

    • Culture in DMEM + 10% FBS (low endotoxin).[1]

  • Pre-treatment:

    • Treat cells with sEH inhibitor (TPPU , 1 µM) for 30 mins to block degradation of exogenous epoxide.

    • Add 14(15)-EpEDE (10 nM – 1 µM) for 1 hour.

  • Stimulation:

    • Add LPS (100 ng/mL) and incubate for 6–24 hours.

  • Readout:

    • Supernatant: ELISA for TNF-α, IL-6.

    • Lysate: Western Blot for IκBα degradation and p-p65.[1]

    • Control: Compare against 14(15)-EET (positive control) and vehicle (negative control).

Comparative Efficacy Data

The following table summarizes the properties of 14(15)-EpEDE relative to its AA and EPA counterparts.

Feature14(15)-EpEDE (DGLA)14(15)-EET (AA)14(15)-EpETE (EPA)
Precursor Fatty Acid DGLA (20:3 n-6)Arachidonic Acid (20:4 n-6)EPA (20:5 n-3)
Series Omega-6 (Anti-inflammatory)Omega-6 (Context dependent)Omega-3 (Anti-inflammatory)
Potency (Vasodilation) ModerateHighModerate-High
sEH Susceptibility HighHighHigh
Primary Metabolite 14,15-DiHEDE14,15-DiHETrE14,15-DiHETE
Key Advantage Lower pro-inflammatory risk from precursor (DGLA vs AA)Well-characterizedPotent anti-allergy effects

References

  • Fang, X., et al. (2001). Pathways of epoxyeicosatrienoic acid metabolism in endothelial cells. Implications for the vascular effects of soluble epoxide hydrolase inhibition. Journal of Biological Chemistry. Link

  • Fer, M., et al. (2006).[2] Determination of polyunsaturated fatty acid monoepoxides by high performance liquid chromatography-mass spectrometry. Journal of Chromatography A. Link

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology. Link

  • Imig, J. D. (2012).[1] Epoxides and soluble epoxide hydrolase in cardiovascular physiology. Physiological Reviews. Link

  • Cayman Chemical. (n.d.).[1] Product Information: (±)14(15)-EpEDE.[1][3][2][4][5][6][7][8] Link

14(15)-EpEDE methyl ester vs 14(15)-EET structural comparison

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional comparison between 14(15)-EpEDE methyl ester and 14(15)-EET , designed for researchers investigating eicosanoid signaling, cytochrome P450 metabolism, and vascular biology.

Structural Analogues in Eicosanoid Signaling

Executive Summary

In the study of arachidonic acid (AA) metabolism, 14(15)-EET (14,15-epoxyeicosatrienoic acid) is a canonical endothelium-derived hyperpolarizing factor (EDHF) with potent vasodilatory and anti-inflammatory properties.[1] 14(15)-EpEDE (14,15-epoxyeicosadienoic acid) is the corresponding metabolite derived from Dihomo-


-linolenic acid (DGLA)  rather than AA.

The Methyl Ester (ME) derivatization of 14(15)-EpEDE serves two primary functions in experimental workflows:

  • Enhanced Stability: It prevents the formation of

    
    -lactones and acid-catalyzed hydration common to free acid epoxides.
    
  • Cellular Permeability: It acts as a prodrug, crossing cell membranes via passive diffusion before being hydrolyzed by intracellular esterases to the active free acid.

This guide delineates the structural divergence, metabolic implications, and handling protocols for these two lipids.

Structural & Chemical Comparison

The defining difference between these molecules lies in the polyunsaturated backbone. 14(15)-EET retains the


 double bond characteristic of Arachidonic Acid, whereas 14(15)-EpEDE lacks it, reflecting its DGLA origin.
Comparative Chemical Data
Feature14(15)-EET 14(15)-EpEDE Methyl Ester
IUPAC Name 14,15-epoxy-5Z,8Z,11Z-eicosatrienoic acidMethyl 14,15-epoxy-8Z,11Z-eicosadienoate
Precursor Fatty Acid Arachidonic Acid (20:4

-6)
Dihomo-

-linolenic acid (DGLA, 20:3

-6)
Carbon Chain 20 Carbons20 Carbons
Double Bonds Three (

)
Two (

)
Epoxide Position C14 - C15C14 - C15
Key Structural Absence N/ALacks

cis-double bond
Lipophilicity (LogP) ~5.8 (Free Acid)~6.5 (Methyl Ester)
Primary Instability Auto-oxidation; sEH hydrolysisHydrolysis (if esterases present); stable in storage
Mechanistic Implication of the

Bond

The absence of the


 double bond in 14(15)-EpEDE is critical for structure-activity relationship (SAR) studies. The 

bond in EETs significantly influences the molecule's 3D conformation, affecting its binding affinity to putative EET receptors (e.g., GPR75) and its susceptibility to

-oxidation. Researchers use EpEDE to determine if the

bond is a pharmacophore requirement for observed biological effects.
Metabolic Pathways & Signaling

Understanding the biosynthetic origin is essential for interpreting data. 14(15)-EpEDE is not merely a synthetic probe; it is a physiological metabolite formed when DGLA accumulates, often competing with AA for Cytochrome P450 epoxygenases.

Pathway Visualization (DOT)

The following diagram illustrates the parallel metabolism of AA and DGLA, highlighting the divergence point for EET and EpEDE formation.

EicosanoidPathways cluster_0 Precursors AA Arachidonic Acid (20:4 n-6) CYP CYP450 Epoxygenases (CYP2C/2J) AA->CYP Epoxidation DGLA DGLA (20:3 n-6) DGLA->CYP Epoxidation EET 14(15)-EET (Active Vasodilator) CYP->EET EpEDE 14(15)-EpEDE (Free Acid) CYP->EpEDE Endogenous sEH Soluble Epoxide Hydrolase (sEH) DHET 14,15-DHET (Inactive Diol) sEH->DHET DiHODE 14,15-DiHODE (Inactive Diol) sEH->DiHODE Esterase Intracellular Esterases EpEDE_ME 14(15)-EpEDE Methyl Ester (Prodrug/Probe) Esterase->EpEDE_ME EET->sEH Rapid Metabolism EpEDE_ME->EpEDE Hydrolysis (In Vitro/Vivo) EpEDE->sEH Metabolism

Figure 1: Parallel metabolic pathways of Arachidonic Acid and DGLA. Note that 14(15)-EpEDE Methyl Ester enters the pathway as a stable precursor that converts to the free acid EpEDE.

Experimental Protocols
A. Handling & Storage (Critical)
  • Solvent: 14(15)-EpEDE methyl ester is typically supplied in ethanol or hexane.

  • Aliquot immediately: Do not subject the stock vial to repeated freeze-thaw cycles. Aliquot into amber glass vials purged with Argon or Nitrogen.

  • Temperature: Store at -20°C or -80°C.

  • Evaporation: If changing solvents, evaporate under a gentle stream of Nitrogen. Never use acidic conditions or elevated temperatures (>30°C), as this will open the epoxide ring to form a diol.

B. Hydrolysis Protocol (Methyl Ester

Free Acid)

If your assay requires the immediate presence of the free acid (e.g., cell-free enzyme kinetics), you must chemically hydrolyze the ester.

Reagents:

  • Lipid stock (in Ethanol)[2]

  • 1M NaOH (Sodium Hydroxide)

  • 1M Acetic Acid or HCl (dilute)

  • Deionized Water

Step-by-Step:

  • Dissolve: Prepare a 10 mM stock of 14(15)-EpEDE methyl ester in ethanol.

  • Saponify: Add an equal volume of 1M NaOH (final base conc. 0.5M).[3]

  • Incubate: Stir at room temperature for 1-2 hours. Monitor via TLC or LC-MS if possible to ensure complete conversion.

  • Neutralize: Crucial Step. Slowly add dilute acid to adjust pH to ~7.4. Do not overshoot to acidic pH (<6.0) , or the epoxide will hydrolyze to the diol (14,15-DiHODE).

  • Use: Use immediately for the assay.

C. Cellular Permeability Assay (Prodrug Mode)

When using the methyl ester in cell culture (e.g., endothelial cells, VSMCs), rely on intracellular esterases.

  • Preparation: Dissolve 14(15)-EpEDE methyl ester in DMSO (keep DMSO <0.1% final concentration).

  • Treatment: Add directly to cell media.

  • Washout: If measuring acute signaling (e.g., Ca2+ influx), incubate for 15-30 minutes to allow entry and de-esterification before triggering the event.

  • Validation: To prove the effect is due to the free acid, pre-treat a control group with an esterase inhibitor (e.g., paraoxon) – Note: Paraoxon is toxic; handle with extreme care. If the biological effect disappears, the free acid is the active species.

Biological Significance & Interpretation

When comparing 14(15)-EET and 14(15)-EpEDE, look for the following in your data:

  • Vasodilation Potency: 14(15)-EET is a potent vasodilator. 14(15)-EpEDE generally exhibits reduced potency in bovine coronary artery assays compared to EET. This reduction helps quantify the contribution of the

    
     double bond to receptor binding.
    
  • Anti-inflammatory Effects: DGLA metabolites are often anti-inflammatory. 14(15)-EpEDE may retain anti-inflammatory capacity (inhibiting NF-

    
    B) similar to EET, suggesting the epoxide moiety is the primary driver for this specific activity, rather than the carbon chain length or 
    
    
    
    saturation.
  • sEH Kinetics: Both molecules are substrates for Soluble Epoxide Hydrolase (sEH). However, the

    
     and 
    
    
    
    may differ. Using the methyl ester in a cellular assay protects the lipid from extracellular sEH until it enters the cell.
References
  • Cayman Chemical. (±)14(15)-EpEDE methyl ester Product Information. Retrieved from

  • Gauthier, K.M., et al. (2004). 14,15-EET analogs: Characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries. Pharmacological Research.[1][2][3] Retrieved from

  • Falck, J.R., et al. (2003). 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) surrogates containing epoxide bioisosteres: Influence on vascular relaxation and soluble epoxide hydrolase inhibition. Journal of Medicinal Chemistry. Retrieved from

  • Spector, A.A., & Norris, A.W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology. Retrieved from

Sources

(±)14(15)-EpEDE methyl ester CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (±)14(15)-EpEDE Methyl Ester

Part 1: Compound Identity & Core Specifications

(±)14(15)-EpEDE methyl ester is a lipid-soluble derivative of 14,15-epoxyeicosadienoic acid (14(15)-EpEDE).[1] It serves as a stable, cell-permeable prodrug for the investigation of Dihomo-


-linolenic acid (DGLA) metabolism. Unlike the arachidonic acid-derived epoxyeicosatrienoic acids (EETs), which are extensively studied for their cardiovascular effects, the EpEDE series represents a distinct branch of the CYP450 oxylipin cascade with emerging implications in anti-inflammatory signaling.
Physicochemical Data Table
PropertySpecification
Compound Name (±)14(15)-EpEDE methyl ester
Synonyms (±)14,15-Epoxyeicosadienoic Acid methyl ester; 14,15-EpEDE-Me
CAS Number (Free Acid) 351533-80-7 (Note: The methyl ester does not have a widely established CAS; refer to Free Acid CAS for regulatory identification)
Molecular Weight 336.5 Da
Molecular Formula C

H

O

Purity

98%
Formulation Typically supplied as a solution in hexane or ethanol
Solubility DMF: >30 mg/ml | DMSO: >30 mg/ml | Ethanol: >20 mg/ml | PBS (pH 7.2): ~0.5 mg/ml

Part 2: Biosynthetic Context & Signaling Logic

The DGLA-CYP450 Axis

While Arachidonic Acid (AA) is the precursor to pro-inflammatory prostaglandins and vasoactive EETs, DGLA (20:3 n-6) often functions as an anti-inflammatory counter-regulator. Cytochrome P450 epoxygenases oxidize DGLA at the 14,15-olefinic bond to generate 14(15)-EpEDE .

  • Mechanism: The methyl ester form is utilized in vitro because the free acid is often unstable and poorly permeable across the plasma membrane. Intracellular esterases hydrolyze the methyl ester to release the bioactive free acid.

  • Metabolic Fate: The primary inactivation pathway is hydration by Soluble Epoxide Hydrolase (sEH) into the vicinal diol, 14,15-DiHEDE .

Pathway Visualization

DGLA_Metabolism DGLA Dihomo-gamma-linolenic Acid (DGLA, 20:3 n-6) CYP CYP450 Epoxygenases (CYP2C, CYP2J) DGLA->CYP EpEDE 14(15)-EpEDE (Active Epoxide) CYP->EpEDE Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EpEDE->sEH EpEDE_Me (±)14(15)-EpEDE Methyl Ester (Stable Prodrug) EpEDE_Me->EpEDE Intracellular Hydrolysis DiHEDE 14,15-DiHEDE (Inactive Diol) sEH->DiHEDE Hydration

Figure 1: The metabolic flux of DGLA through the CYP450 pathway. The methyl ester (red) acts as a reservoir for the bioactive free acid (green).

Part 3: Experimental Protocols

Storage & Handling
  • Temperature: Store at -20°C or -80°C.

  • Atmosphere: The epoxide ring is sensitive to acid-catalyzed hydrolysis. Store under inert gas (nitrogen or argon) to prevent oxidation.

  • Vessel: Use glass vials; avoid plastics that may leach phthalates or adsorb the lipid.

Solubilization & Hydrolysis Workflow

For biological assays requiring the immediate presence of the free acid (e.g., cell-free enzyme assays), chemical hydrolysis is required. For whole-cell assays, the methyl ester can often be applied directly.

Protocol: Chemical Hydrolysis to Free Acid

  • Evaporation: Evaporate the solvent (hexane/ethanol) from the stock solution using a gentle stream of nitrogen.

  • Dissolution: Resuspend the residue in ethanol.

  • Base Treatment: Add 1M NaOH (final concentration ~0.1 M) and incubate at room temperature for 1-2 hours.

  • Neutralization: Neutralize carefully with an equimolar amount of HCl.

  • Dilution: Dilute immediately into the assay buffer (PBS) to the working concentration. Note: Ensure the final organic solvent concentration is <0.1% to avoid cytotoxicity.

Experimental Workflow Diagram

Workflow cluster_Cell Whole Cell Assay cluster_Free Cell-Free / Receptor Assay Stock Stock Solution (Hexane/Ethanol) Evap N2 Evaporation Stock->Evap Recon Reconstitute (DMSO/EtOH) Evap->Recon Direct Direct Addition (Prodrug Mode) Recon->Direct Hydrolysis Base Hydrolysis (NaOH -> HCl) Recon->Hydrolysis Active Free Acid (14,15-EpEDE) Hydrolysis->Active

Figure 2: Decision tree for preparing (±)14(15)-EpEDE methyl ester for experimental use.

Part 4: Biological Significance & Application

Research Context: Researchers utilize (±)14(15)-EpEDE methyl ester primarily to differentiate the effects of DGLA metabolites from those of Arachidonic Acid.

  • Anti-Inflammatory Potential: Unlike 14,15-EET (from AA), which promotes angiogenesis and vasodilation, DGLA metabolites often exhibit anti-proliferative effects in smooth muscle cells.

  • Ion Channel Modulation: Epoxides of polyunsaturated fatty acids are known modulators of

    
     channels. 14(15)-EpEDE is investigated for its potential to hyperpolarize membranes, although its potency relative to EETs is a subject of ongoing study.
    

Critical Control: Always include a Soluble Epoxide Hydrolase (sEH) inhibitor (e.g., AUDA or TPPU) in the assay buffer. Without sEH inhibition, the 14(15)-EpEDE will be rapidly converted to the biologically inactive 14,15-DiHEDE, leading to false-negative results.

References

  • Cayman Chemical. (±)14(15)-EpEDE methyl ester Product Information. Cayman Chemical. Link

  • Fer, M., et al. (2006). "Determination of polyunsaturated fatty acid monoepoxides by high performance liquid chromatography-mass spectrometry." Journal of Chromatography A, 1115(1-2), 1-7. Link

  • PubChem. Compound Summary: 14,15-Epoxyeicosadienoic acid. National Library of Medicine. Link

  • Wang, Y., et al. (2021). "Cytochrome P450-derived epoxyeicosatrienoic acids: Protective roles in cardiovascular diseases." Frontiers in Pharmacology, 12, 592. (Contextual reference for CYP450/Epoxide pathway). Link

Sources

Methodological & Application

Protocol for the Solubilization and Handling of (±)14(15)-EpEDE Methyl Ester in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(±)14(15)-EpEDE methyl ester (14,15-epoxyeicosadienoic acid methyl ester) is a cell-permeable, lipid-soluble analog of the endogenous eicosanoid 14(15)-EET. While the free acid forms of epoxy-fatty acids are biologically active, they often exhibit poor membrane permeability and rapid degradation. The methyl ester modification masks the polar carboxyl group, facilitating passive diffusion across the plasma membrane. Once intracellular, ubiquitous esterases hydrolyze the molecule to release the pharmacologically active free acid .

This protocol details the precise methodology for solubilizing (±)14(15)-EpEDE methyl ester in Dimethyl Sulfoxide (DMSO). Correct handling is critical because the epoxide moiety is susceptible to acid-catalyzed hydrolysis, and the polyunsaturated chain is prone to auto-oxidation.

Key Physicochemical Profile[1][2][3]
PropertyDataNotes
Formula C₂₁H₃₆O₃Lipophilic ester
Molecular Weight 336.5 g/mol
Solubility (DMSO) ~30 mg/mLPrimary stock solvent
Solubility (Ethanol) ~20 mg/mLAlternative solvent
Solubility (PBS) < 50 µg/mLRequires carrier (e.g., BSA) or solvent
Stability ≥ 1 year at -20°CSensitive to oxidation and acid

Reagents & Equipment

Critical Reagents
  • (±)14(15)-EpEDE methyl ester : Supplied typically as a solution in hexane or ethanol.

  • Anhydrous DMSO (Dimethyl Sulfoxide) : Grade ≥ 99.9%, sterile filtered. Note: Water content in DMSO >0.1% can accelerate epoxide ring opening.

  • Inert Gas Source : Nitrogen (N₂) or Argon (Ar) tank with a gentle flow regulator.

Equipment
  • Glass Vials : Amber borosilicate glass (to protect from UV light).

  • Gas Evaporation Needle/Manifold : For solvent removal.

  • Vortex Mixer : Variable speed.

  • Hamilton Syringes : Glass, gas-tight (avoid plastic tips if possible to minimize leaching).

Protocol A: Solvent Exchange & Stock Preparation

Commercial preparations of (±)14(15)-EpEDE methyl ester are frequently shipped in hexane or ethanol to maintain stability. Before biological use, this solvent must often be replaced with DMSO to minimize solvent toxicity in cell assays (hexane is cytotoxic).

Workflow Diagram: Solvent Exchange

SolventExchange Original Original Vial (Hexane/Ethanol Soln) Evap Evaporation (N2 Stream, <30°C) Original->Evap Remove Solvent Film Lipid Film (Bottom of Vial) Evap->Film Dryness DMSO_Add Add Anhydrous DMSO (Target: 10-30 mg/mL) Film->DMSO_Add Reconstitution Vortex Vortex & Purge (Argon Overlay) DMSO_Add->Vortex Solubilization Storage Storage (-20°C to -80°C) Vortex->Storage Aliquot

Figure 1: Critical workflow for transferring the lipid from a volatile shipping solvent to a stable DMSO stock solution.

Step-by-Step Procedure
  • Preparation : Calculate the required volume of DMSO to achieve a stock concentration between 10 mM and 50 mM (approx. 3.3 – 16 mg/mL). High concentrations (up to 30 mg/mL) are preferred for storage to minimize hydrolysis .

  • Evaporation :

    • Place the original vial under a gentle stream of Nitrogen or Argon.

    • Evaporate the shipping solvent (hexane/ethanol) until a thin, translucent oil or film remains at the bottom.

    • Warning: Do not apply heat. Epoxides are heat-labile. Keep at room temperature (20-25°C).

  • Reconstitution :

    • Immediately add the calculated volume of Anhydrous DMSO .

    • Direct the DMSO stream down the sides of the vial to wash down any lipid film.

  • Homogenization :

    • Vortex moderately for 30 seconds.

    • Ensure the solution is optically clear. If cloudy, sonicate in a water bath for 5 seconds (briefly only).

  • Aliquot & Storage :

    • Divide the stock into small aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles.

    • Purge : Gently blow inert gas (N₂/Ar) into the vial headspace for 5 seconds before capping to displace oxygen.

    • Store at -20°C or -80°C .

Protocol B: Preparation for Biological Assays

When introducing the lipid to aqueous media (cell culture), the hydrophobicity of the methyl ester requires careful dilution to prevent precipitation.

Biological Activation Pathway

BioActivation Stock DMSO Stock (Methyl Ester) Media Culture Media (DMSO < 0.1%) Stock->Media Dilution Membrane Cell Membrane (Passive Diffusion) Media->Membrane Uptake Intra_Ester Intracellular Methyl Ester Membrane->Intra_Ester Esterase Cytosolic Esterases (Hydrolysis) Intra_Ester->Esterase Active Active Free Acid (14,15-EpEDE) Esterase->Active Activation Target Target Signaling (PPARs / K+ Channels) Active->Target Binding

Figure 2: The prodrug mechanism. The methyl ester permeates the membrane before being hydrolyzed to the active free acid.

Dilution Protocol
  • Intermediate Dilution (Optional but Recommended) :

    • Dilute the DMSO stock 1:10 into PBS (pH 7.2) or media only if the concentration is low enough to stay soluble (< 0.5 mg/mL).

    • Better Approach: Direct dilution into serum-containing media. The albumin (BSA/FBS) in the media acts as a carrier, preventing precipitation .

  • Final Application :

    • Add the DMSO stock directly to the cell culture media while swirling rapidly.

    • Limit: Ensure final DMSO concentration is ≤ 0.1% to avoid solvent artifacts.

    • Example: To treat 10 mL of cells at 10 µM:

      • Prepare a 10 mM DMSO stock.

      • Add 10 µL of stock to 10 mL media.

  • Control : Always run a "Vehicle Control" containing the same volume of DMSO without the lipid.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudiness upon DMSO addition Moisture in DMSO or lipid not fully dryUse fresh anhydrous DMSO; ensure Hexane is fully evaporated.
Precipitation in Media Concentration too high (>50 µM)Sonicate media; Use BSA-conjugated delivery (pre-incubate with BSA).
Loss of Biological Activity Epoxide hydrolysis or OxidationCheck storage age. Ensure inert gas overlay was used. Avoid acidic pH.
Cytotoxicity Hexane residue or high DMSOEnsure full evaporation of shipping solvent. Keep DMSO <0.1%.

References

  • Cayman Chemical . (±)14(15)-EpEDE methyl ester Product Information. Item No. 10007528.[1]

  • Gauthier, K.M., et al. (2004). 14,15-EET analogs: Characterization of structural requirements for agonist and antagonist activity. Pharmacological Research.

  • Gaylord Chemical . Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin #102.

  • MedChemExpress . Compound Handling and Solubility Guide.

Sources

Preparation of lipid-containing diets using EpEDE methyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Research Diets Supplemented with Epoxyeicosadienoic Acid (EpEDE) Methyl Esters

Executive Summary

This guide details the protocol for incorporating (±)14(15)-EpEDE methyl ester (14,15-epoxyeicosadienoic acid methyl ester) into purified rodent diets. EpEDE is a cytochrome P450 (CYP) metabolite of dihomo-


-linolenic acid (DGLA).[1] While the free acid form is biologically active, it suffers from poor solubility and rapid degradation. The methyl ester (ME)  derivative is utilized in dietary formulations to enhance lipid solubility, improve stability within the feed matrix, and facilitate cellular uptake prior to intracellular hydrolysis by esterases.

Key Technical Constraint: The epoxide ring in EpEDE is sensitive to acidic hydrolysis and thermal degradation. Therefore, this protocol utilizes a Cold-Process Geometric Dilution method to ensure homogeneity without compromising the structural integrity of the bioactive lipid.

Scientific Background & Mechanism

To design a valid diet, one must understand the metabolic fate of the compound.

The EpEDE Pathway

EpEDE acts as a lipid mediator involved in anti-inflammatory signaling and vascular regulation. In vivo, it is synthesized from DGLA by CYP epoxygenases.[1] However, its half-life is limited by Soluble Epoxide Hydrolase (sEH) , which converts the active epoxide into the less active diol (DiHEDE).

  • Why Methyl Esters? The methyl esterification of the carboxyl group prevents immediate ionization in the gut, increasing lipophilicity. This allows the molecule to partition effectively into the micellar phase of the bulk dietary fat (e.g., corn or soybean oil), enhancing lymphatic absorption. Once absorbed, ubiquitous tissue esterases hydrolyze the methyl group, releasing the active EpEDE free acid.

Pathway Visualization

EpEDE_Metabolism DGLA DGLA (Dietary Precursor) CYP CYP450 Epoxygenases EpEDE_Endo Endogenous 14(15)-EpEDE DGLA->EpEDE_Endo Endogenous Synthesis CYP->EpEDE_Endo EpEDE_Active Active EpEDE (Free Acid) EpEDE_Endo->EpEDE_Active Pool Mixing EpEDE_ME_Diet Dietary Input: 14(15)-EpEDE Methyl Ester EpEDE_ME_Diet->EpEDE_Active Hydrolysis Esterase Carboxylesterases (Intestinal/Plasma) Esterase->EpEDE_Active DiHEDE 14,15-DiHEDE (Inactive Diol) EpEDE_Active->DiHEDE Rapid Degradation sEH Soluble Epoxide Hydrolase (sEH) sEH->DiHEDE

Caption: Metabolic trajectory of dietary EpEDE Methyl Ester merging with the endogenous DGLA-derived pool.

Pre-Formulation Calculations

Before mixing, you must calculate the inclusion rate based on the target daily dosage and the animal's food intake.

Example Parameters:

  • Target Dose: 50 mg/kg body weight/day.

  • Subject: C57BL/6J Mouse (Adult, 25g).

  • Daily Food Intake: ~4g/day (approx. 160g/kg BW/day).

Calculation Logic:





ParameterValueNotes
Compound (±)14(15)-EpEDE Methyl EsterMW: ~336.5 g/mol
Purity Correction Divide mass by purity (e.g., 0.[2]95)Critical for precise dosing
Vehicle Stripped Corn Oil or Soybean OilMust match the bulk fat of the base diet
Base Diet AIN-93G or Western DietPowdered form required

Protocol: Geometric Lipid Dilution Method

Safety: Handle EpEDE-ME in a fume hood. Wear nitrile gloves. Environment: Low light (UV degrades lipids) and minimal oxygen exposure.

Materials Required
  • (±)14(15)-EpEDE methyl ester (stored at -20°C or -80°C).

  • Base Diet Powder (e.g., AIN-93G, fat-free or standard).

  • Bulk Oil (Stripped Corn Oil, tocopherol-stripped to control antioxidant baseline).

  • Rotary Evaporator (if removing solvent from stock).

  • Hobart Mixer (or equivalent dietary mixer).

  • Nitrogen gas source.

Step-by-Step Methodology

Step 1: Stock Preparation (The "Master Mix") Most commercial EpEDE-ME is supplied in ethanol or hexane. You must transfer this into the bulk oil without heating the epoxide.

  • Aliquot the required amount of EpEDE-ME into a round-bottom flask.

  • Solvent Removal: Evaporate the shipping solvent (ethanol/hexane) using a gentle stream of Nitrogen gas. Do not use a heated rotary evaporator bath >30°C.

  • Immediately add a small volume of the Bulk Oil (e.g., 50 mL of corn oil) to the flask.

  • Vortex gently for 2 minutes to ensure complete dissolution. This is your Lipid Concentrate .

Step 2: Geometric Dilution into Bulk Fat To ensure the 312.5 mg of compound is evenly distributed in 1 kg of diet, you cannot dump the concentrate directly into the powder.

  • Take the remaining Bulk Oil required for the diet batch (e.g., if AIN-93G requires 70g oil/kg, and you used 50g for the concentrate, you need 20g more—adjust ratios for larger batches).

  • Combine the Lipid Concentrate with the remaining Bulk Oil.

  • Flush with Nitrogen and mix thoroughly. Result: The EpEDE-ME is now homogenously distributed throughout the entire oil fraction of the diet.

Step 3: Incorporation into Dry Matrix

  • Place the dry dietary ingredients (Casein, Starch, Sucrose, Fiber, Minerals, Vitamins) into the mixer bowl.

  • Turn the mixer on "Low".

  • Slowly drizzle the EpEDE-enriched Oil into the moving powder over 2-3 minutes.

  • Once all oil is added, increase speed to "Medium" and mix for 10–15 minutes.

    • Why? This ensures the fat coats the carbohydrate particles evenly.

Step 4: Cold Pelleting & Storage

  • Add minimal water (approx. 5-10% w/w) to the powder to create a stiff dough.

  • Pass through a cold-extrusion pelletizer. Ensure the die temperature does not exceed 40°C.

  • Drying: Do NOT heat dry. Air dry in a dark, ventilated hood or lyophilize (freeze-dry) to remove moisture.

  • Packaging: Vacuum seal in aliquots (e.g., weekly supply).

  • Storage: Store at -80°C . Epoxides are unstable at room temperature over long periods.

Quality Control & Validation

A protocol is only trustworthy if validated. You must verify the final concentration and stability.

Extraction & Analysis Workflow:

  • Sampling: Take pellets from the beginning, middle, and end of the extrusion process.

  • Extraction: Crush pellet -> Liquid-Liquid Extraction (Folch method: Chloroform/Methanol).

  • Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Target: (±)14(15)-EpEDE Methyl Ester.[2][3][4]

    • Marker of Degradation: Check for (±)14,15-DiHEDE (the diol). If diol levels are high in the pellet, hydrolysis/degradation occurred during manufacturing.

QC Workflow Diagram

QC_Workflow Batch Finished Diet Batch Sample Random Sampling (Start, Middle, End) Batch->Sample Extract Folch Extraction (Chloroform:MeOH) Sample->Extract LCMS LC-MS/MS Analysis Extract->LCMS Decision Pass/Fail Criteria LCMS->Decision Quantify EpEDE-ME & DiHEDE Release Release for Study Decision->Release Target Conc. ±10% Diol < 5% Reject Reject: >5% Degradation Decision->Reject Out of Spec

Caption: Quality Control decision tree for releasing EpEDE-supplemented diets.

References

  • Fang, X., et al. (2001). Pathways of epoxyeicosatrienoic acid metabolism in endothelial cells.[5] Journal of Biological Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). Bioactive Lipids and Lipid Sensing Receptors. The Medical Biochemistry Page. Retrieved from [Link]

  • Reeves, P. G., et al. (1993). AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet. The Journal of Nutrition.[6] Retrieved from [Link]

  • U.S. EPA. Fatty Acid Methyl Esters - Exemption from the Requirement of a Tolerance. Federal Register. Retrieved from [Link][7]

Sources

Application Note: Kinetic Profiling of 14(15)-EpEDE Methyl Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro hydrolysis rates of 14(15)-EpEDE methyl ester by esterases Content Type: Application Note & Protocol Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Lipidomics Researchers.[1]

Executive Summary

14(15)-EpEDE methyl ester (14(15)-EpEDE-ME) is a lipophilic prodrug surrogate and storage form of 14(15)-epoxyeicosadienoic acid (14(15)-EpEDE).[1] While the methyl ester modification enhances cellular permeability and formulation stability, it renders the molecule biologically latent until hydrolysis occurs.

This guide details the protocol for determining the enzymatic hydrolysis rates of 14(15)-EpEDE-ME by carboxylesterases (CES). A critical challenge in this assay is the competing metabolic pathway: the epoxide moiety is highly susceptible to Soluble Epoxide Hydrolase (sEH) . Therefore, accurate measurement of esterase kinetics requires a "Metabolic Isolation" strategy using selective sEH inhibitors to prevent the degradation of the formed free acid.

Mechanistic Insight & Pathway

To accurately model the kinetics, one must understand the sequential hydrolysis events. The methyl ester is cleaved by Carboxylesterases (CES1/CES2) to yield the active free acid.[1] Without intervention, sEH rapidly hydrates the epoxide to a vicinal diol (14,15-DiHEDE), which is generally biologically inactive.[1]

Pathway Diagram

Metabolic_Pathway Substrate 14(15)-EpEDE Methyl Ester (Prodrug/Standard) Intermediate 14(15)-EpEDE (Active Free Acid) Substrate->Intermediate Hydrolysis Product 14,15-DiHEDE (Inactive Diol) Intermediate->Product Hydration CES Carboxylesterases (CES1 / CES2) sEH Soluble Epoxide Hydrolase (sEH) Inhib_CES Inhibited by BNPP / Loperamide Inhib_CES->CES Inhib_sEH Inhibited by TPPU / AUDA Inhib_sEH->sEH

Figure 1: Sequential hydrolysis pathway of 14(15)-EpEDE-ME. Accurate esterase measurement requires blocking the sEH pathway.

Materials & Reagents

Substrates & Standards
  • Substrate: (±)14(15)-EpEDE methyl ester (e.g., Cayman Chem Item No. 10007528).[1]

    • Stock: 10 mM in Ethanol (Store at -20°C).

  • Primary Metabolite Standard: (±)14(15)-EpEDE (Free Acid).[1]

  • Internal Standard (IS): 14(15)-EET-d11 or 20-HETE-d6.[1] Deuterated analogs are essential for normalizing ionization suppression in lipidomics.[1]

Biological Matrices[1][2][3]
  • Recombinant Enzymes: Human CES1b and CES2 (for isoform specificity).

  • Tissue Fractions: Human/Rat Liver Microsomes (HLM/RLM) or S9 fraction.[1]

  • Plasma: Pooled human plasma (Lithium Heparin).[1]

Critical Inhibitors (The "Validation System")
  • TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea): A potent sEH inhibitor (

    
     < 2 nM).[1] Mandatory  to stabilize the free acid.
    
  • BNPP (Bis-p-nitrophenyl phosphate): Irreversible carboxylesterase inhibitor.[1] Used as a negative control to confirm esterase-mediated hydrolysis.[1]

Protocol: In Vitro Esterase Stability Assay

This protocol determines the intrinsic clearance (


) and half-life (

) of the methyl ester.[1]
Experimental Workflow

Experimental_Workflow Prep 1. Pre-Incubation Matrix + TPPU (sEH Inhibitor) 37°C, 5 min Start 2. Reaction Initiation Add 14(15)-EpEDE-ME (Final Conc: 1 µM) Prep->Start Sample 3. Sampling Timepoints: 0, 5, 10, 20, 30, 60 min Start->Sample Quench 4. Quench & Extract Add ACN containing Int. Std. Vortex & Centrifuge Sample->Quench Analysis 5. LC-MS/MS Analysis Quantify ME depletion & Acid formation Quench->Analysis

Figure 2: Step-by-step workflow for the kinetic assay ensuring sEH inhibition.[1]

Step-by-Step Methodology
  • Buffer Preparation:

    • Prepare 100 mM Potassium Phosphate Buffer (pH 7.4).[1]

    • Add TPPU to a final concentration of 100 nM in the buffer. Rationale: This completely inhibits sEH, ensuring that any 14(15)-EpEDE formed accumulates and is not degraded to the diol.[1]

  • Enzyme Preparation:

    • Thaw Liver Microsomes (HLM/RLM) on ice.[1]

    • Dilute microsomes to 0.5 mg/mL protein concentration in the TPPU-containing buffer.[1]

    • Control Arm: Heat-inactivated microsomes (boiled 10 min) or Buffer + TPPU (no protein) to assess chemical hydrolysis.[1]

  • Pre-Incubation:

    • Incubate the enzyme mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Spike 14(15)-EpEDE-ME (from 10 mM stock) into the reaction to a final concentration of 1 µM . Ensure organic solvent content < 1%.[1]

  • Sampling:

    • Total Volume: 200 µL per well (96-well plate format).

    • At designated time points (

      
       min), transfer 50 µL of reaction mixture into a crash plate.
      
  • Quenching (Stop Solution):

    • The crash plate should contain 150 µL of ice-cold Acetonitrile (ACN) spiked with 100 nM Internal Standard (14(15)-EET-d11).[1]

    • Vortex for 10 minutes; Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet proteins.

  • Analysis:

    • Inject 5 µL of the supernatant into the LC-MS/MS.[1]

Analytical Parameters (LC-MS/MS)

Given the lipophilic nature of the methyl ester and the ionizability of the free acid, Negative Electrospray Ionization (ESI-) is preferred for the acid, while Positive (ESI+) is often required for the methyl ester (as [M+H]+ or [M+Na]+), though some esters ionize in negative mode as acetate adducts.

System: Agilent 6495 Triple Quad or Sciex 6500+. Column: Waters BEH C18 (


 mm, 1.7 µm).[1]
AnalytePrecursor (

)
Product (

)
PolarityCollision Energy (V)
14(15)-EpEDE-ME 337.5

305.5 (Loss of MeOH)Positive15
14(15)-EpEDE (Acid) 321.2

207.1 (Carboxylate frag)Negative22
14,15-DiHEDE 339.2

Diagnostic fragNegative25
IS (14,15-EET-d11) 330.3

218.1Negative22

Note: Transitions must be optimized on your specific instrument using pure standards.

Data Analysis & Calculations

Depletion Kinetics (Substrate Loss)

Plot the natural log of the remaining 14(15)-EpEDE-ME peak area ratio (Analyte/IS) versus time.[1]



Where 

is the slope of the linear regression.[1][2]
Half-Life ( )

[1]
Intrinsic Clearance ( )

[1]
Interpretation Guide

(

L/min/mg)
ClassificationBiological Implication
> 50 High TurnoverRapid prodrug activation; likely bioavailable as free acid immediately upon absorption.[1]
15 - 50 ModerateSustained release profile.[1]
< 15 Low StabilityPoor activation; Methyl ester may accumulate in adipose tissue.[1]

References

  • Morisseau, C., & Hammock, B. D. (2013).[1] Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Di, L., et al. (2005).[1] Optimization of a Higher Throughput Microsomal Stability Assay. Journal of Biomolecular Screening. (Standard protocol basis for stability assays).

  • Yang, L., et al. (2009).[1] Carboxylesterases: Structure, Function and Regulation. Journal of Pharmaceutical Sciences. (Mechanistic reference for CES1/2).

Sources

Application Note: Optimized Cellular Loading and Permeability Profiling of 14,15-EpEDE (Methyl Ester vs. Free Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the physicochemical and biological distinctions between 14,15-EpEDE Free Acid (14,15-Epoxyeicosadienoic acid) and its Methyl Ester (ME) prodrug analog.[1][2] While 14,15-EpEDE is a bioactive lipid mediator derived from Dihomo-gamma-linolenic acid (DGLA), its application in in vitro assays is often limited by the poor membrane permeability of the charged carboxylate group on the free acid.[2]

This document details the "Esterase Trapping" protocol, a method utilizing the methyl ester form to achieve supraphysiological intracellular concentrations of the active lipid.[1] We provide validated workflows for stock preparation, cellular loading, and comparative permeability analysis, designed for researchers in drug discovery and eicosanoid biology.[1]

Technical Background & Mechanism

14,15-EpEDE is a monoepoxide metabolite of DGLA produced by cytochrome P450 epoxygenases.[1][2][3] Unlike the more widely studied arachidonic acid-derived EETs (epoxyeicosatrienoic acids), EpEDE signaling pathways are less defined, making precise delivery methods critical for phenotypic screening.[1][2]

The Permeability Challenge
  • Free Acid (FA): At physiological pH (7.4), the carboxylic acid headgroup (

    
    ) is ionized (COO⁻).[1][2] This charge prevents passive diffusion across the lipophilic plasma membrane, requiring specific transporters (e.g., FAT/CD36) for uptake, which introduces biological variability.[1][2]
    
  • Methyl Ester (ME): The esterification of the carboxyl group masks the charge, significantly increasing lipophilicity (LogP).[1] This allows the molecule to cross the cell membrane via passive diffusion. Once cytosolic, ubiquitous intracellular esterases hydrolyze the ester, releasing the active Free Acid.[1] The charged FA is then "trapped" inside the cell, as it cannot diffuse back out.[1]

Mechanistic Pathway (DOT Visualization)[1][2]

EpEDE_Transport cluster_ext Extracellular Space (Media) cluster_mem Plasma Membrane cluster_int Intracellular Cytosol ME_Ext EpEDE-Methyl Ester (Uncharged / Lipophilic) Diffusion Passive Diffusion ME_Ext->Diffusion High Permeability FA_Ext EpEDE-Free Acid (Charged / Polar) Transport FAT/CD36 Transporter FA_Ext->Transport Low Permeability (Transporter Dependent) ME_Int EpEDE-Methyl Ester (Pro-drug) Diffusion->ME_Int FA_Int Active EpEDE (Accumulated) Transport->FA_Int Esterase Carboxylesterases (Hydrolysis) ME_Int->Esterase Esterase->FA_Int Cleavage Target Signaling Targets (PPARs / K+ Channels) FA_Int->Target Activation Metabolism Metabolism (sEH -> DiHEDE) FA_Int->Metabolism Degradation

Figure 1: Mechanism of cellular loading.[2] The Methyl Ester (blue) utilizes passive diffusion for high-efficiency loading, while the Free Acid (red) relies on saturable transporters.[2] Intracellular esterases convert the ME to the active FA form.

Comparative Properties

FeatureEpEDE Free Acid (FA)EpEDE Methyl Ester (ME)
CAS Number 351533-80-7N/A (Analog of 351533-80-7)
Chemical State Ionized (COO⁻) at pH 7.4Neutral (COOCH₃)
Solubility (Aq) Low (requires BSA carrier)Very Low (requires organic solvent)
Membrane Entry Transporter-mediated / SlowPassive Diffusion / Fast
Intracellular Stability Metabolized by sEHProdrug (must be hydrolyzed first)
Primary Application Receptor binding (surface), Biomarker stdIntracellular signaling, Functional assays
Storage -20°C (Ethanol)-20°C (Ethanol/Hexane)

Experimental Protocols

Protocol A: Stock Solution Preparation

Critical: Methyl esters are susceptible to hydrolysis in water. Avoid aqueous buffers during stock preparation.

  • Solvent Choice:

    • Preferred: Ethanol (anhydrous) or DMSO.[2]

    • Solubility Limit: ~20-30 mg/mL.[2][4]

  • Procedure:

    • Evaporate the shipping solvent (often hexane/ethanol) under a gentle stream of nitrogen.

    • Immediately reconstitute the lipid film in anhydrous DMSO to generate a 10 mM Master Stock .

    • Aliquot into amber glass vials (avoid plastic to prevent adsorption) and store at -80°C.

    • Note: Purge vials with argon/nitrogen before capping to prevent oxidative degradation of the diene double bonds.

Protocol B: "Esterase Trapping" Cellular Loading

Objective: To load cells with EpEDE for functional assays (e.g., anti-inflammatory screening).[1][2]

Reagents:

  • Adherent cells (e.g., HUVEC, HEK293, RAW 264.7)[1][2]

  • Serum-Free Media (SFM) or PBS + 0.1% BSA (Fatty Acid Free)[2]

  • 14,15-EpEDE Methyl Ester (10 mM Stock)[1][2]

Workflow:

  • Preparation of Working Solution:

    • Dilute the 10 mM EpEDE-ME stock into Serum-Free Media to a final concentration of 1–10 µM .[2]

    • Crucial: Do not exceed 0.1% DMSO final concentration to avoid solvent toxicity.

    • Tip: Vortex vigorously for 30 seconds to ensure dispersion. For higher concentrations (>10 µM), use 0.05% Pluronic F-127 to aid dispersion.[1][2]

  • Cell Loading:

    • Aspirate growth media from cells.[2]

    • Wash cells 1x with warm PBS.[2]

    • Add the EpEDE-ME working solution.[2]

    • Incubate: 30–60 minutes at 37°C. (This allows time for diffusion and esterase cleavage).[2]

  • The "Wash-Out" (Trapping Step):

    • Aspirate the loading media.

    • Wash cells 2x with fresh, warm SFM containing 0.5% BSA.[1][2]

    • Why? BSA acts as a "sink" to strip any uncleaved Methyl Ester or Free Acid sticking to the outside of the membrane, ensuring that the signal measured is strictly intracellular.[1]

  • Assay Initiation:

    • Proceed immediately to stimulation (e.g., TNF-

      
       challenge) or lysis for mass spectrometry.[1][2]
      
Protocol C: Validation of Intracellular Hydrolysis (LC-MS/MS)

Objective: Confirm that the Methyl Ester has been successfully converted to the active Free Acid inside the cell.

  • Cell Lysis:

    • Following Protocol B, harvest cells in ice-cold PBS.[1][2]

    • Pellet cells and resuspend in 200 µL methanol (stops metabolism).

  • Extraction:

    • Add internal standard (e.g., d11-14,15-EET or d8-AA).[1][2]

    • Perform liquid-liquid extraction using Ethyl Acetate (2x volumes).[2]

    • Dry under nitrogen and reconstitute in 50:50 MeOH:H2O.

  • Analysis:

    • Monitor two MRM transitions:

      • Transition A (Free Acid): m/z 321

        
         fragment (active metabolite).[2]
        
      • Transition B (Methyl Ester): m/z 335

        
         fragment (uncleaved prodrug).[2]
        
  • Success Criteria:

    • 90% of the intracellular signal should correspond to the Free Acid mass. High levels of Methyl Ester indicate insufficient esterase activity or insufficient incubation time.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Intracellular Signal High hydrolysis in mediaEnsure media is serum-free during loading (serum esterases cleave ME extracellularly).[2]
High Cytotoxicity DMSO/Ethanol toxicityKeep organic solvent <0.1%.[2] Use BSA-complexed Free Acid as an alternative if toxicity persists.[2]
Incomplete Hydrolysis Low esterase activityExtend incubation to 60-90 mins. Some cell lines (e.g., specific cancer lines) have lower esterase activity.[1][2]
Rapid Signal Loss sEH MetabolismCo-incubate with an sEH inhibitor (e.g., AUDA or TPPU) to prevent degradation of the epoxide to the diol (DiHEDE).[1]

References

  • Cayman Chemical. (±)14(15)-EpEDE Product Information. Retrieved from [1][2][4]

  • Cayman Chemical. (±)14(15)-EpEDE Methyl Ester Product Information. Retrieved from [1][2]

  • Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function.[1] American Journal of Physiology-Cell Physiology. (Context on EET/EpEDE mechanism).

  • Falck, J. R., et al. (2005).[1][2] 14,15-Epoxyeicosadienoic acid (14,15-EpEDE) analogs.[1][2][3][4][5][6] Bioorganic & Medicinal Chemistry Letters. (Structural analogs).

  • MedChemExpress. (±)14(15)-EpEDE Technical Data. Retrieved from

(Note: While specific literature on EpEDE is less abundant than EETs, the methyl ester trapping protocols are standard for the eicosanoid class as supported by general lipidomics methodologies.)[1]

Sources

Application Note: High-Precision Dosing Strategies for 14(15)-EpEDE Methyl Ester in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the handling, formulation, and administration of 14(15)-EpEDE methyl ester (14,15-epoxyeicosadienoic acid methyl ester).[1] Unlike its arachidonic acid-derived cousin (14,15-EET), 14(15)-EpEDE is a metabolite of Dihomo-


-linolenic acid (DGLA) .[1][2]

Critical Scientific Context: Researchers utilize the methyl ester form primarily as a prodrug to enhance cellular permeability and stability during storage.[2] Upon systemic administration, intracellular and plasma esterases rapidly hydrolyze the methyl ester into the biologically active free acid, 14(15)-EpEDE. Consequently, dosing strategies must account for this hydrolysis step and the molecule's rapid degradation by Soluble Epoxide Hydrolase (sEH).

Molecule Profile & Metabolic Pathway[1][2][3][4][5]

To design an effective dosing regimen, one must understand the metabolic fate of the compound. 14(15)-EpEDE is an anti-inflammatory mediator that competes with arachidonic acid metabolites.[1]

Metabolic Fate Diagram

The following diagram illustrates the bioconversion of the methyl ester and its subsequent inactivation.

EpEDE_Metabolism Prodrug 14(15)-EpEDE Methyl Ester (Lipophilic Prodrug) Active 14(15)-EpEDE (Free Acid) (Biologically Active) Prodrug->Active Hydrolysis Esterase Plasma/Cellular Esterases Prodrug->Esterase Inactive 14,15-DiHEDE (Vicinal Diol) (Biologically Inactive) Active->Inactive Hydration sEH Soluble Epoxide Hydrolase (sEH) Active->sEH Esterase->Active sEH->Inactive

Caption: Figure 1. Bioconversion pathway.[1][2] The methyl ester is hydrolyzed to the active epoxide, which is then deactivated by sEH into a diol.

Formulation Protocols

Challenge: 14(15)-EpEDE methyl ester is highly lipophilic and practically insoluble in aqueous buffers (PBS) without modification.[1][2] Solution: Use of a co-solvent system or Albumin-complexing.[1][2]

Solvent Evaporation (Critical Pre-step)

Commercial standards are often supplied in ethanol or hexane.[1][2]

  • Aliquot: Transfer the required amount to a glass vial (avoid plastic; plasticizers leach into lipid solutions).[1][2]

  • Evaporate: Use a gentle stream of Nitrogen gas (N₂) to evaporate the solvent.[1][2]

    • Warning: Do not use compressed air (contains O₂), as epoxides are sensitive to oxidation.

  • Residue: You will be left with a thin, oily film.[2]

Vehicle Option A: DMSO/PEG/Saline (Acute Dosing)

Best for Intraperitoneal (IP) or Intravenous (IV) bolus.[1][2]

ComponentFinal %Function
DMSO 5-10%Solubilizes the oily residue.[1][2]
PEG-400 30-40%Stabilizes the dispersion.[1]
Tween 80 1-5%Surfactant to prevent micelle aggregation.[1][2]
Saline (0.9%) BalancePhysiological carrier.[1][2]

Protocol:

  • Dissolve the N₂-dried film in pure DMSO (10% of final volume).[1] Vortex gently.

  • Add PEG-400 (30% of final volume).[1] Vortex.

  • Add Tween 80 (1% of final volume).

  • Slowly add warm (37°C) sterile saline dropwise while vortexing.

    • Result: A cloudy emulsion or clear solution depending on concentration.[1][2] Use immediately.

Vehicle Option B: BSA-Complexing (Physiological Mimicry)

Best for cell culture or sensitive IV injections where solvents must be minimized.[1][2] Epoxides naturally circulate bound to albumin.[1]

  • Prepare a 10% BSA (Bovine Serum Albumin) solution in PBS.[1][2]

  • Dissolve dried lipid in a minimal volume of Ethanol (<0.1% final vol).[1]

  • Add lipid-ethanol mix to the BSA solution.

  • Incubate at 37°C for 30 mins to allow binding.

In Vivo Dosing Strategies[6]

Dose Ranging

Based on structural analogs (EETs) and DGLA metabolite studies:

  • Low Dose: 0.1 mg/kg[1][2]

  • Effective Dose: 0.5 – 1.0 mg/kg[1][2]

  • High Dose: 5.0 mg/kg[1][2]

Route-Specific Workflows
A. Intravenous (IV) Bolus (Tail Vein)[1][2]
  • Purpose: Immediate bioavailability; bypasses absorption issues.[1][2]

  • Volume: Max 5 mL/kg (approx. 100-150 µL for a mouse).

  • Caveat: Half-life is extremely short (seconds to minutes) due to sEH activity.[1][2]

  • Recommendation: Use this route only if measuring acute hemodynamic changes (e.g., blood pressure drop within minutes).

B. Continuous Infusion (Osmotic Minipump)[1][2]
  • Purpose: Chronic exposure (days/weeks) to study anti-inflammatory effects.[1][2]

  • Device: Alzet Osmotic Pumps (e.g., Model 1004).

  • Vehicle: 50% DMSO / 50% PEG-400 (High solvent concentration is required for pump stability; check Alzet compatibility list).[1]

  • Surgical Note: Implant subcutaneously or intraperitoneally.[1]

C. Co-Administration Strategy (The "Block & Boost" Method)

To observe a robust phenotype, it is standard practice to inhibit the degrading enzyme (sEH) while dosing the epoxide.

  • Pre-treatment: Administer an sEH inhibitor (e.g., TPPU or AUDA ) 1 hour prior to 14(15)-EpEDE dosing.[1][2]

    • TPPU Dose: 1-10 mg/kg (drinking water or oral gavage).[1][2]

  • Rationale: Without sEH inhibition, >90% of the EpEDE may be converted to the inactive DiHEDE before reaching the target tissue.

Experimental Validation Workflow

How do you know the dosing worked? You must validate the presence of the free acid in plasma.

Validation_Workflow Admin Administer 14(15)-EpEDE Methyl Ester Sample Blood Collection (Cardiac Puncture) Admin->Sample t = 5, 15, 30 min Process Plasma Separation (+ sEH Inhibitor ex vivo) Sample->Process Immediate Centrifugation Extract Solid Phase Extraction (SPE) Process->Extract Ethyl Acetate Analysis LC-MS/MS Analysis Target: Free Acid Extract->Analysis Quantify

Caption: Figure 2. Pharmacokinetic validation workflow. Crucially, ex vivo sEH inhibitors must be added to blood collection tubes to prevent degradation during processing.

Sample Handling Protocol (Critical)
  • Collection Tube: Coat syringe/tube with EDTA (anticoagulant) AND TPPU (10 µM) .[1][2]

    • Why? sEH is active in blood; if you don't inhibit it in the tube, the EpEDE will disappear before you freeze the sample.

  • Centrifugation: 2000 x g for 10 min at 4°C.

  • Storage: -80°C immediately. Store under Nitrogen/Argon if possible.[1][2]

Scientific Rationale & Troubleshooting

Why use the Methyl Ester instead of the Free Acid?
  • Stability: Free acid epoxides are prone to spontaneous hydrolysis and lactonization.[1][2] The methyl ester protects the carboxyl group, extending shelf-life.

  • Permeability: The ester is uncharged, allowing passive diffusion across cell membranes.[2] Once inside, ubiquitous esterases trap the molecule by hydrolyzing it to the charged free acid.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Syringe Saline added too fast or solution too cold.[1][2]Warm vehicle to 37°C; increase Tween 80 to 5%.
No Biological Effect Rapid degradation by sEH.[1][2]Co-administer TPPU (sEH inhibitor); confirm genotype of animal.[1]
High Variability Oxidation of stock solution.[1][2]Always store under N₂ gas; never use stock older than 6 months once opened.[1]

References

  • Morisseau, C., & Hammock, B. D. (2013).[2][3] Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health.[4] Annual Review of Pharmacology and Toxicology. [Link][1][2]

  • Imig, J. D. (2012).[1][2] Epoxyeicosanoids: diet, obesity, and vascular health. Molecular Nutrition & Food Research.[1][2] (Provides context on DGLA vs AA metabolites). [Link]

  • SpectraBase. Methyl 14(S),15(S)-epoxy-13(R)-hydroxy-(5Z,8Z,11Z)-eicosatrienoate Properties. (Chemical reference for similar methyl esters). [Link]

  • Wagner, K. et al. (2017).[1][2] Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation.[1][5][6] (Demonstrates dosing of 14,15-EET analogs). [Link]

Sources

Application Note: Solvent Compatibility and Stock Solution Preparation for 14(15)-EpEDE Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents for creating stable, accurate, and reliable stock solutions of (±)14(15)-epoxyeicosa-8,11-dienoic acid methyl ester (14(15)-EpEDE methyl ester). We will delve into the critical physicochemical properties of this lipid mediator, outline the causality behind solvent choices for different downstream applications, and provide detailed, validated protocols for stock solution preparation, storage, and handling to ensure experimental reproducibility and data integrity.

Introduction: The Importance of Proper Handling

(±)14(15)-EpEDE methyl ester is the esterified analog of 14(15)-EpEDE, an epoxy fatty acid derived from dihomo-γ-linolenic acid (DGLA) via cytochrome P450 epoxygenase pathways.[1][2] The methyl ester form offers enhanced lipid solubility, making it a valuable tool for various biological investigations.[1] However, like many bioactive lipids, 14(15)-EpEDE methyl ester possesses chemically sensitive functional groups—specifically, an epoxide ring and two cis-double bonds.

The integrity of this molecule is paramount for obtaining meaningful experimental results. The epoxide ring is susceptible to hydrolysis, particularly under acidic conditions, while the polyunsaturated backbone is prone to oxidation.[3][4] Improper solvent selection, handling, or storage can lead to silent degradation of the compound, resulting in inaccurate concentrations, loss of biological activity, and non-reproducible data. This application note serves as an authoritative guide to mitigate these risks.

Core Physicochemical Properties and Stability

Understanding the molecular structure is key to its proper handling. The presence of the epoxide and polyunsaturated system dictates the stringent requirements for solvent purity, storage conditions, and handling procedures.

PropertyValueSource
Formal Name (8Z,11Z)-methyl rel-13-[(2R,3S)-(3-pentyloxiran-2-yl)]-trideca-8,11-dienoate[1]
Molecular Formula C₂₁H₃₆O₃[1]
Formula Weight 336.5 g/mol [1]
Storage Temperature -20°C (short-term) to -80°C (long-term)[1][5][6]
Stability ≥ 2 years at -20°C in appropriate solvent[1][7]

Key Stability Considerations:

  • Oxidative Stress: The two double bonds are susceptible to peroxidation. It is critical to use solvents purged with inert gas (argon or nitrogen) and to overlay aliquots with the same to displace oxygen.[4]

  • Epoxide Ring Hydrolysis: The epoxide is the primary site of biological activity and is also a point of vulnerability. Contact with acidic or strongly protic environments should be minimized to prevent ring-opening and formation of the corresponding diol.

  • Material Leaching: Organic solvents can extract plasticizers and other contaminants from polymer-based labware (e.g., polypropylene tubes, plastic pipette tips).[4][8] These contaminants can interfere with downstream analyses like mass spectrometry and introduce experimental artifacts. Therefore, the use of glass or stainless steel vessels and Teflon-lined closures is mandatory for handling organic solutions of lipids.[4][8]

Solvent Selection: A Decision Framework

The choice of solvent is not arbitrary; it is dictated by the intended downstream application. A solvent that is ideal for high-concentration storage may be inappropriate for cell-based assays or mass spectrometry analysis.

SolventSelection cluster_0 Decision Process start Start: Obtain 14(15)-EpEDE Methyl Ester app Define Downstream Application start->app lcms LC-MS / Analytical app->lcms Analytical cell Cell-Based / In Vitro Assays app->cell Biological storage Long-Term Storage (Primary Stock) app->storage Storage solvent_choice Select Primary Solvent: - Acetonitrile (Recommended) - Ethanol - DMSO / DMF (Use with Caution) lcms->solvent_choice cell->solvent_choice storage->solvent_choice work_lcms Prepare Working Solution: Dilute in mobile phase (e.g., ACN:H₂O or MeOH:H₂O) solvent_choice->work_lcms work_cell Prepare Working Solution: Dilute stock into aqueous buffer (Final solvent conc. <0.1%) solvent_choice->work_cell

Caption: Solvent selection workflow for 14(15)-EpEDE methyl ester.

Solvents for High-Concentration Primary Stocks

For the initial dissolution of the neat compound, a solvent that provides high solubility and stability is required.

SolventSolubility (mg/mL)Suitability and Expert Insights
Acetonitrile Data not specified, but highly suitable(Recommended) Excellent choice. It is aprotic, protecting the epoxide ring, and is highly compatible with reverse-phase LC-MS systems. Its volatility makes it easy to remove if necessary.[9][10]
Ethanol 20A common and effective choice. It is often the solvent provided by manufacturers.[1][7] While it is a protic solvent, it is sufficiently mild not to cause rapid degradation. Ensure use of absolute (anhydrous) ethanol.
Dimethyl Sulfoxide (DMSO) 30Offers excellent solubilizing power.[1] However, it is non-volatile and can interfere with some biological assays and LC-MS analyses if not sufficiently diluted. High concentrations can be toxic to cells.[11]
Dimethylformamide (DMF) 30Similar to DMSO, provides high solubility but should be used with caution due to its high boiling point and potential for interference in downstream applications.[1]
Solvents for Working Solutions
  • For LC-MS Analysis: The best practice is to dilute the primary stock in a solvent that matches the initial mobile phase of your chromatography method as closely as possible.[3] This is typically a mixture of acetonitrile/water or methanol/water, often with a volatile modifier like 0.1% formic or acetic acid to aid ionization.[10] Caution: Prolonged exposure to acidic mobile phases can degrade the epoxide; analyze samples promptly after dilution.

  • For Cell-Based Assays: The primary concern is minimizing solvent toxicity. Stock solutions in ethanol or DMSO should be serially diluted into the appropriate aqueous cell culture medium or buffer immediately before use.[11] The final concentration of the organic solvent in the assay should be negligible and consistent across all experimental conditions (typically <0.1%).

Experimental Protocols

These protocols are designed to be self-validating by emphasizing accuracy, purity, and stability at every step.

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution

This protocol describes the preparation of a stock solution from a neat (solid/oil) compound.

ProtocolWorkflow cluster_1 Stock Solution Workflow start 1. Equilibrate Compound (to Room Temp) weigh 2. Weigh Compound (e.g., 1 mg) start->weigh add_solvent 3. Add High-Purity Solvent (e.g., 1 mL Acetonitrile) weigh->add_solvent dissolve 4. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve aliquot 5. Aliquot into Amber Glass Vials (Teflon caps) dissolve->aliquot inert 6. Flush with Inert Gas (Argon or Nitrogen) aliquot->inert store 7. Store at -80°C inert->store

Caption: Step-by-step workflow for primary stock solution preparation.

Materials:

  • (±)14(15)-EpEDE methyl ester (neat)

  • High-purity, LC-MS grade acetonitrile (or ethanol)

  • Calibrated analytical balance

  • Glass volumetric flask or vial

  • Glass syringes or pipettes

  • 2 mL amber glass autosampler vials with Teflon-lined screw caps

  • Source of dry nitrogen or argon gas

  • Vortex mixer and/or bath sonicator

Procedure:

  • Equilibration: Allow the container of neat 14(15)-EpEDE methyl ester to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 1.0 mg) into a clean glass vial.

  • Solvent Addition: Add the chosen solvent (e.g., acetonitrile) to achieve the target concentration. For 1.0 mg, add 1.0 mL of solvent to yield a 1 mg/mL solution.

    • Note: If your starting material is supplied in a solvent like hexane, this can be carefully evaporated under a gentle stream of nitrogen gas before adding the desired storage solvent.[11]

  • Dissolution: Cap the vial and vortex thoroughly. If necessary, briefly sonicate in a room temperature water bath until all material is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes (e.g., 20-50 µL) in the amber glass vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[12]

  • Inerting: Gently flush the headspace of each aliquot vial with nitrogen or argon gas for 15-20 seconds before tightly sealing the cap. This displaces oxygen and prevents lipid peroxidation.[4]

  • Storage: Label the vials clearly with the compound name, concentration, solvent, and date. Store immediately at -80°C for long-term stability.[5][6][13]

Protocol 2: Storage and Handling Best Practices
  • Avoid Freeze-Thaw Cycles: Use single-use aliquots. Once an aliquot is thawed, use it for that day's experiments and discard any remainder.

  • Use Proper Labware: NEVER use plastic tubes, pipette tips, or parafilm for storing or transferring organic stock solutions. Always use glass, stainless steel, or Teflon.[4][8]

  • Protect from Light: Always store solutions in amber vials or in a dark freezer box to prevent light-induced degradation.

  • Work Quickly and on Ice: When preparing dilutions in aqueous buffers, perform the steps quickly and keep samples on ice to minimize hydrolysis and degradation.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates when diluted in aqueous buffer. The final concentration of the compound exceeds its aqueous solubility limit. The organic solvent concentration is too low to maintain solubility.Increase the final concentration of a miscible organic co-solvent (e.g., ethanol, DMSO) if the assay allows. Decrease the final concentration of the lipid. Prepare dilutions immediately before use.
Loss of biological activity or inconsistent LC-MS peaks over time. Degradation of the stock solution. This could be due to oxidation, hydrolysis (epoxide ring opening), or repeated freeze-thaw cycles.Prepare a fresh stock solution from neat material using the protocols above. Ensure all aliquots are properly overlaid with inert gas. Always use single-use aliquots.
Extraneous peaks in mass spectrometry analysis. Contamination from the solvent, storage vial, or pipette tips. Leaching of plasticizers from inappropriate labware.Use only high-purity, LC-MS grade solvents.[14] Strictly adhere to the use of glass and Teflon labware for all organic solutions.[4] Run a solvent blank to identify background contaminants.

Conclusion

The chemical lability of 14(15)-EpEDE methyl ester necessitates a meticulous approach to the preparation and storage of its solutions. By selecting high-purity, application-appropriate solvents, utilizing inert storage techniques, and adhering to best practices for handling, researchers can ensure the integrity and stability of this valuable lipid mediator. The protocols and guidelines presented herein provide a robust framework for generating high-quality, reproducible data in both analytical and biological research settings.

References

  • Avanti Polar Lipids. (2019, February 7). Solvent Challenges Associated with the Storing and Extraction of Lipids. Retrieved from [Link]

  • Pérez-Pérez, F., et al. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 10(9), 359. Retrieved from [Link]

  • ResearchGate. (2022, January 25). What solvent should I use to dissolve my lipid samples in before inject into Mass-Spec?. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). (±)14(15)-EpEDE. Retrieved from [Link]

  • McClements, D.J. (n.d.). Analysis of Lipids. University of Massachusetts Amherst. Retrieved from [Link]

  • Burla, B., et al. (2018). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 59(9), 1761-1770. Retrieved from [Link]

  • Organomation. (2025, August 6). Commonly Used Solvent Mixtures for Chromatography-Mass Spectrometry Sample Prep & Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11002157, (+/-)14(15)-Epetre methyl ester. Retrieved from [Link]

  • Mesaros, C., et al. (2015). Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models. Journal of Chromatography B, 992, 123-129. Retrieved from [Link]

  • Astro Chemical. (2023, August 1). Shelf-Life & Storage Conditions. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Storage and handling of lipids. Retrieved from [Link]

  • ExxonMobil. (2023, July 26). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

  • GL Sciences Inc. (2021, November 24). SAFETY DATA SHEET: Fatty acid methyl ester 8 component mixture. Retrieved from [Link]

  • ResearchGate. (2019, January 21). What is the best way to store the already opened eicosanoid standards?. Retrieved from [Link]

  • University of Missouri, Mass Spectrometry Facility. (2024, October 11). Rules for LC Solvents. Retrieved from [Link]

  • Mercuria. (n.d.). Fatty Acid Methyl Ester (FAME / Biodiesel) Safety Data Sheet. Retrieved from [Link]

  • Avanti Polar Lipids. (2024, July). Storage & handling of Lipids. Retrieved from [Link]

  • Gauthier, K. M., et al. (2010). 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres. Journal of medicinal chemistry, 53(1), 442–453. Retrieved from [Link]

  • Yang, J., et al. (2015). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1002, 295–302. Retrieved from [Link]

  • Soderberg, T. (n.d.). Ultraviolet and Visible Spectroscopy. Oregon State University. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of intermediates 13 (solid red), and 14.... Retrieved from [Link]

  • Barden, A., et al. (2013). A targeted lipidomics approach to the study of eicosanoid release in synovial joints. The Journal of biological chemistry, 288(29), 21213–21221. Retrieved from [Link]

  • Ashenhurst, J. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Stability of (±)14(15)-EpEDE methyl ester at -80°C vs -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (±)14(15)-EpEDE Methyl Ester

Welcome to the technical support guide for (±)14(15)-EpEDE methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this compound. Here, we address common questions and troubleshooting scenarios to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for (±)14(15)-EpEDE methyl ester, and why is it critical?

A1: The recommended storage temperature for (±)14(15)-EpEDE methyl ester is -20°C .[1][2] Some sources may suggest -80°C for long-term storage of polyunsaturated fatty acids to minimize degradation.[3] However, for this specific methyl ester, -20°C is generally sufficient for maintaining stability for at least two years.[1][4] The primary goal of low-temperature storage is to slow down potential chemical degradation processes.

Q2: Is storage at -80°C significantly better than -20°C for the long-term stability of (±)14(15)-EpEDE methyl ester?

A2: While -80°C is the gold standard for the long-term archiving of many biological samples and sensitive lipids, for (±)14(15)-EpEDE methyl ester, storage at -20°C is generally adequate for the typical shelf-life of the product.[1][4] Studies on other fatty acid methyl esters have shown that storage at -80°C can preserve their integrity for up to 10 years.[3] However, for routine use within a couple of years, the difference in stability between -20°C and -80°C for this specific compound is not considered significant enough to necessitate the colder temperature, which can be more costly and less accessible. The key is to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation regardless of the storage temperature.

Q3: What are the primary degradation pathways for (±)14(15)-EpEDE methyl ester that I should be aware of?

A3: The two primary points of chemical instability in (±)14(15)-EpEDE methyl ester are the epoxide ring and the methyl ester group .

  • Epoxide Ring Opening: The epoxide is susceptible to ring-opening reactions, which can be catalyzed by both acidic and basic conditions.[5][6][7][8][9] This can lead to the formation of the corresponding diol, 14,15-dihydroxyeicosadienoic acid (14,15-DiHEDE). This process can also be enzymatic, facilitated by soluble epoxide hydrolases (sEH) if the compound is used in biological systems.[10][11]

  • Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed back to the parent carboxylic acid, (±)14(15)-EpEDE, in the presence of water, and this can be accelerated by acidic or basic conditions.[12][13][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be related to the stability of (±)14(15)-EpEDE methyl ester.

Scenario 1: Inconsistent or Unexpected Biological Activity

Question: I'm seeing variable or lower-than-expected activity in my cell-based assays or animal models. Could this be related to the stability of my (±)14(15)-EpEDE methyl ester?

Answer: Yes, inconsistent biological activity is a common indicator of compound degradation. Here’s a breakdown of potential causes and how to troubleshoot them:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Epoxide Ring Opening The epoxide ring is a key functional group for the biological activity of this molecule. If it has been hydrolyzed to the diol (14,15-DiHEDE), the compound's activity may be significantly reduced or altered.[11] This can happen due to exposure to acidic or basic conditions in your experimental setup or from repeated freeze-thaw cycles that introduce moisture.Purity Check: Analyze your stock solution and working solutions using analytical techniques like HPLC-MS or GC-MS to check for the presence of the diol metabolite.[15][16][17] pH Control: Ensure that your buffers and media are within a neutral pH range and that the compound is not exposed to harsh pH conditions during experimental procedures.
Hydrolysis to Free Acid The conversion of the methyl ester back to the free carboxylic acid can alter its solubility and cell permeability, potentially affecting its bioavailability and, consequently, its biological effect.Purity Check: Use HPLC or LC-MS to look for the appearance of the free acid peak in your sample. Proper Dissolution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.
Oxidation As a polyunsaturated fatty acid derivative, the molecule is susceptible to oxidation at the double bonds, especially if exposed to air and light for prolonged periods.[18][19]Inert Atmosphere: Aliquot the stock solution under an inert gas like argon or nitrogen to minimize exposure to oxygen. Light Protection: Store solutions in amber vials or protect them from light.

Experimental Workflow for Purity Assessment

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation prep_stock Aliquot Stock Solution (from -20°C) dilute Dilute in Appropriate Solvent (e.g., Ethanol, Acetonitrile) prep_stock->dilute hplc HPLC Separation (C18 Reverse-Phase) dilute->hplc Inject Sample ms Mass Spectrometry (Detect Parent Ion and Potential Degradants) hplc->ms analyze Analyze Chromatogram and Mass Spectra compare Compare with Reference Standard and Predicted Degradant Masses analyze->compare conclusion Determine Compound Integrity compare->conclusion Assess Purity

Caption: Workflow for assessing the purity of (±)14(15)-EpEDE methyl ester.

Scenario 2: Solubility Issues

Question: My (±)14(15)-EpEDE methyl ester is not dissolving properly in my aqueous buffer, even though it has been stored correctly.

Answer: Solubility problems can arise even with proper storage. Here’s how to address this:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incorrect Solvent Choice (±)14(15)-EpEDE methyl ester is a lipid and is more soluble in organic solvents. Direct dissolution in aqueous buffers can be challenging.Use a Co-solvent: First, dissolve the compound in a small amount of a water-miscible organic solvent like ethanol, DMSO, or DMF.[1] Then, add this stock solution to your aqueous buffer dropwise while vortexing. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Compound Precipitation Even when using a co-solvent, the compound may precipitate out of the aqueous solution over time, especially at higher concentrations.Prepare Fresh Solutions: It is best practice to prepare your final working solutions immediately before use. Check for Precipitate: Visually inspect your solutions for any cloudiness or precipitate before adding them to your experiment. If observed, you may need to sonicate briefly or prepare a more dilute solution.

Degradation Pathways of (±)14(15)-EpEDE Methyl Ester

G cluster_degradation Degradation Products main (±)14(15)-EpEDE Methyl Ester diol 14,15-DiHEDE Methyl Ester main->diol Epoxide Ring Opening (Acid/Base, sEH) acid (±)14(15)-EpEDE (Free Acid) main->acid Ester Hydrolysis (Water, Acid/Base)

Caption: Primary degradation routes for (±)14(15)-EpEDE methyl ester.

References

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Available at: [Link]

  • Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. Available at: [Link]

  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. Available at: [Link]

  • Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. Available at: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Epoxyeicosatrienoic acid. Wikipedia. Available at: [Link]

  • Process for preparing fatty acids by ester hydrolysis. Google Patents.
  • Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. PMC. Available at: [Link]

  • Formation and metabolism of 14,15-epoxyeicosatrienoic acid by human reproductive tissues. PubMed. Available at: [Link]

  • 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres. PMC. Available at: [Link]

  • 14,15-EET is hydrolysed to 14,15-DHET by EPHX2. Reactome Pathway Database. Available at: [Link]

  • Concentration and stabilization of C20–22 n-3 polyunsaturated fatty acid esters from the oil of Sardinella longiceps. CMFRI Digital Repository. Available at: [Link]

  • (±)14(15)-EpEDE. Cambridge Bioscience. Available at: [Link]

  • Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry. PubMed. Available at: [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office. Available at: [Link]

  • Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer. ResearchGate. Available at: [Link]

  • Epoxy Fatty Acids in Fats and Oils and their Formation during Heating. Open Agrar. Available at: [Link]

  • Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils. The Marine Lipids Lab. Available at: [Link]

  • Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. PMC. Available at: [Link]

  • Analysis of fatty acid epoxidation by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry. ResearchGate. Available at: [Link]

  • Safety Data Sheet. REG. Available at: [Link]

  • Safety Data Sheet: Fatty acid methyl ester mixture. Carl ROTH. Available at: [Link]

  • Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Esters: Detailed Characterization of Feedstocks and Products. PMC. Available at: [Link]

  • Safety Data Sheet. GL Sciences Inc. Available at: [Link]

  • Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Esters: Detailed Characterization of Feedstocks and Products. ACS Publications. Available at: [Link]

  • (±)14(15)-EpEDE methyl ester. Labchem Catalog. Available at: [Link]

  • Epoxy Fatty Acids in Foods: Analytics, Formation and Risk Assessment. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Ionization of EpDPE Esters in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of epoxy docosapentaenoic acid (EpDPE) esters using electrospray ionization mass spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the ionization of these lipid molecules. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve robust and sensitive detection of your analytes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing a very weak or no signal for my EpDPE ester in ESI-MS?

A1: The poor ionization of EpDPE esters in ESI-MS is primarily due to their chemical nature. These molecules are neutral lipids and lack easily ionizable functional groups.[1] Unlike molecules with acidic or basic moieties that readily accept or lose a proton, EpDPE esters have low proton affinity. Therefore, they do not efficiently form protonated molecules, [M+H]+, which is a common ionization pathway in positive-ion ESI.[2]

The ionization of such nonpolar lipids in ESI is highly dependent on the formation of adducts with cations present in the mobile phase, such as ammonium ([M+NH4]+), sodium ([M+Na]+), or potassium ([M+K]+).[1][3] If your mobile phase is exceptionally clean and lacks a sufficient concentration of these cations, your EpDPE ester will likely fail to ionize effectively, resulting in a weak or absent signal.

Furthermore, the high hydrophobicity of these esters can influence their journey to the gas phase. Efficient ionization in ESI is linked to the analyte's ability to migrate to the surface of the evaporating droplet.[4][5]

Q2: I see a signal, but it's inconsistent and not reproducible. What could be the cause?

A2: Inconsistent and non-reproducible signals for EpDPE esters often point to uncontrolled adduct formation. The type and abundance of adducts formed are highly sensitive to the composition of the mobile phase and the cleanliness of the system.

If your signal is fluctuating between different adducts (e.g., [M+NH4]+, [M+Na]+, and [M+K]+), it indicates a competition for ionization. Sodium and potassium are ubiquitous in laboratory environments (glassware, solvents, etc.) and can lead to the formation of [M+Na]+ and [M+K]+ adducts, even when not intentionally added.[6][7] These different adducts can have varying ionization efficiencies and fragmentation patterns, leading to poor reproducibility in quantitative analyses.

To achieve a consistent signal, it is crucial to control the ionization pathway by intentionally promoting the formation of a single, dominant adduct. This is typically achieved by adding a controlled concentration of a specific salt to the mobile phase.

Q3: What are the recommended mobile phase additives to enhance the ionization of EpDPE esters, and how do I choose the right one?

A3: The choice of mobile phase additive is critical for the successful analysis of EpDPE esters. The goal is to provide a consistent source of cations to form a stable and abundant adduct. Here are the most common and effective additives:

  • Ammonium Acetate (CH3COONH4) or Ammonium Formate (HCOONH4): These are often the first choice for promoting the formation of [M+NH4]+ adducts.[1] Ammonium adducts are generally preferred for structural elucidation as they tend to produce more informative fragments upon collision-induced dissociation (CID) compared to sodium adducts.[3] A typical starting concentration is 1-10 mM.[8]

  • Sodium Acetate (CH3COONa): If maximizing signal intensity is the primary goal, sodium adducts ([M+Na]+) can be beneficial. Sodium has a high affinity for the ester carbonyl oxygen, often leading to very stable and abundant adducts.[3][9] However, sodiated adducts can sometimes be too stable, leading to less fragmentation in MS/MS experiments.[1] A concentration of around 1 mM can be a good starting point.

  • Ammonium Fluoride (NH4F): In negative ion mode, ammonium fluoride has been shown to significantly enhance the signal of lipids by facilitating the formation of [M-H]- ions.[10] While less common for esters in positive mode, it's a consideration for broader lipidomics screening.

Table 1: Comparison of Common Mobile Phase Additives for EpDPE Ester Analysis

AdditiveRecommended ConcentrationPrimary AdductAdvantagesDisadvantages
Ammonium Acetate1-10 mM[M+NH4]+Good fragmentation for structural analysis.[1]May have lower ionization efficiency than sodium.
Ammonium Formate1-10 mM[M+NH4]+Similar to ammonium acetate, often used for its volatility.May have lower ionization efficiency than sodium.
Sodium Acetate0.1-1 mM[M+Na]+Often provides the highest signal intensity.[3]Can suppress fragmentation in MS/MS.[1]

Experimental Protocol: Optimizing Mobile Phase Additives

  • Prepare Stock Solutions: Make 100 mM stock solutions of ammonium acetate and sodium acetate in a 50:50 mixture of methanol and water.

  • Test Concentrations: Prepare mobile phases with final concentrations of 1 mM, 5 mM, and 10 mM for ammonium acetate, and 0.1 mM, 0.5 mM, and 1 mM for sodium acetate.

  • Direct Infusion: Infuse a standard solution of your EpDPE ester (e.g., 1 µg/mL) directly into the mass spectrometer using each mobile phase composition.

  • Monitor Signal: For each condition, monitor the intensity and stability of the desired adduct ([M+NH4]+ or [M+Na]+).

  • Select Optimal Additive: Choose the additive and concentration that provides the most intense, stable, and reproducible signal for your specific EpDPE ester.

Diagram 1: Workflow for Additive Optimization

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stocks Prepare 100 mM Stock Solutions (Ammonium Acetate, Sodium Acetate) prep_mobile Prepare Test Mobile Phases (Varying Concentrations) prep_stocks->prep_mobile infuse Direct Infusion of EpDPE Ester Standard prep_mobile->infuse acquire Acquire Mass Spectra infuse->acquire monitor Monitor Adduct Intensity and Stability acquire->monitor select Select Optimal Additive & Concentration monitor->select

Caption: Workflow for optimizing mobile phase additives.

Q4: I've added ammonium acetate, but I'm still seeing a dominant sodium adduct. How can I suppress the sodium signal?

A4: This is a common issue due to the high affinity of sodium for lipids and its prevalence in the lab environment. Here are several strategies to suppress unwanted sodium adducts and promote your desired adduct:

  • Increase the Concentration of the Desired Adduct-Forming Salt: A higher concentration of ammonium acetate (e.g., up to 10 mM) can outcompete the trace amounts of sodium.

  • System Cleaning: Thoroughly flush your LC system and mass spectrometer with a high-purity mobile phase to remove residual sodium contamination.

  • Use High-Purity Solvents and Additives: Ensure you are using LC-MS grade solvents and high-purity additives.

  • Avoid Glassware: Use polypropylene vials and containers for your samples and mobile phases to minimize sodium leaching from glass.[11]

  • Acidification: Adding a small amount of a weak acid, like 0.1% formic acid, can sometimes help to promote protonation or favor the formation of ammonium adducts over sodium adducts.[8] However, this may also decrease the overall signal for nonpolar compounds, so it should be tested carefully.

  • Use of Fluorinated Alkanoic Acids: In some cases, the addition of trace amounts of fluorinated alkanoic acids like trifluoroacetic acid (TFA) has been shown to trap highly electropositive ions like Na+ and K+, thereby allowing the intended adduct formation to proceed more efficiently.[6][7]

Q5: What are the optimal ESI source parameters for EpDPE esters?

A5: While optimal source parameters are instrument-dependent, there are general principles to follow for nonpolar analytes like EpDPE esters.

  • Sprayer Voltage (Capillary Voltage): This parameter should be carefully optimized. A voltage that is too high can cause in-source fragmentation or corona discharge, leading to an unstable signal.[12] Start with the manufacturer's recommended settings and adjust in small increments to maximize the signal of your target adduct.

  • Gas Temperatures (Drying Gas, Nebulizing Gas): These need to be high enough to facilitate the desolvation of the droplets and release of the analyte into the gas phase. Since EpDPE esters are relatively large and non-volatile, higher temperatures are often required compared to smaller, more polar molecules.

  • Gas Flow Rates: The nebulizing gas flow rate affects droplet formation, while the drying gas flow rate aids in desolvation. Optimize these to achieve a stable spray and maximal signal.

Diagram 2: Key ESI Parameters for Optimization

ESI ESI Optimization Voltage Sprayer Voltage ESI->Voltage Temp Gas Temperatures ESI->Temp Flow Gas Flow Rates ESI->Flow Position Sprayer Position ESI->Position

Caption: Key ESI source parameters to optimize.

Q6: I've tried optimizing my ESI conditions, but the sensitivity is still insufficient. What are my other options?

A6: If ESI-MS is not providing the required sensitivity, even after optimization, you can consider the following alternatives:

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often a better choice for nonpolar and less basic compounds that are difficult to ionize by ESI.[13][14][15] APCI utilizes a corona discharge to ionize solvent molecules, which then transfer charge to the analyte through gas-phase reactions. This can be a more efficient ionization mechanism for EpDPE esters. A study on ethyl esters of eicosapentaenoic acid and docosahexaenoic acid successfully used LC-APCI-MS/MS for quantification in human plasma.[13][14]

  • Chemical Derivatization: While this adds an extra step to your workflow, it can significantly improve ionization efficiency. Derivatizing the epoxide or ester group to introduce a permanently charged or easily ionizable moiety can enhance the ESI response by orders of magnitude.[16] For example, converting the ester to an amide derivative with a permanently charged group can greatly improve signal in positive ion mode.

Diagram 3: Decision Tree for Ionization Troubleshooting

start Poor EpDPE Ester Signal optimize_esi Optimize ESI Conditions (Additives, Source Parameters) start->optimize_esi check_sensitivity Is Sensitivity Sufficient? optimize_esi->check_sensitivity apci Consider APCI check_sensitivity->apci No success Analysis Successful check_sensitivity->success Yes derivatization Consider Chemical Derivatization apci->derivatization

Caption: Troubleshooting decision tree for poor ionization.

References

  • Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Signal enhancement of lipids and glycans using ammonium fluoride for IR-MALDESI mass spectrometry imaging - PMC. (2025, November 18). National Center for Biotechnology Information. Retrieved from [Link]

  • LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study. (2020, June 8). PubMed. Retrieved from [Link]

  • LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study. (2025, October 15). ResearchGate. Retrieved from [Link]

  • Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. (2024, January 8). MDPI. Retrieved from [Link]

  • Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry. (n.d.). Journal of Lipid Research. Retrieved from [Link]

  • Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Effect of mobile phase on electrospray ionization efficiency. (2014, November 15). PubMed. Retrieved from [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013, June 14). ResearchGate. Retrieved from [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). LCGC. Retrieved from [Link]

  • Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents. (n.d.). PubMed. Retrieved from [Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives. (2017, May 15). PubMed. Retrieved from [Link]

  • The effect of mobile phase modifiers on the ionization efficiency of... (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Mobile Phase on Electrospray Ionization Efficiency. (2014, July 16). ResearchGate. Retrieved from [Link]

  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC. (2025, July 10). National Center for Biotechnology Information. Retrieved from [Link]

  • Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020, June 1). Journal of Applied and Natural Science. Retrieved from [Link]

  • Fatty Acids | Tandem Mass Spectrometry of Lipids. (2014, December 2). Books Gateway. Retrieved from [Link]

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (2013, June 15). LIPID MAPS. Retrieved from [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020, June 1). Semantic Scholar. Retrieved from [Link]

  • Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. (2023, May 1). Research Bank - Mad Barn. Retrieved from [Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. (n.d.). Agilent. Retrieved from [Link]

  • Identification of molecular species of simple lipids by normal phase liquid chromatography–positive electrospray tandem mass spectrometry. (n.d.). ScienceDirect. Retrieved from [Link]

  • (PDF) Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. (2019, January 18). ResearchGate. Retrieved from [Link]

  • Troubleshooting ESI LC MS/MS chromatograms--sample contamination? (2016, July 13). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Advanced Separation of Epoxy Fatty Acid Methyl Esters (EFAMEs)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Resolution of Peak Tailing in EFAME Analysis

Introduction: The "Tailing" Trap

Welcome to the Advanced Separation Support Center. If you are analyzing Epoxy Fatty Acid Methyl Esters (EFAMEs), you are dealing with a molecule that possesses high ring strain and significant polarity.

The Reality Check: In 80% of cases submitted to this center, what users describe as "tailing" is actually on-column degradation or sample preparation artifacts . The epoxide ring is a loaded spring; if your GC flow path has active sites (acidic silanols) or excessive thermal energy, that ring will open, creating diols or ketones that tail aggressively.

This guide moves beyond basic troubleshooting to address the specific physicochemical behavior of epoxides in gas chromatography.

Module 1: The Chemistry of the Problem (Sample Prep)

Q: My peaks are tailing and broad. Is my column dead?

A: Before blaming the column, look at your derivatization reagent.

The Mechanism: Standard FAME analysis often uses Boron Trifluoride (


) in methanol.[1] 

is a strong Lewis acid. In the presence of methanol, it will catalyze the opening of the epoxide ring, converting your EFAMEs into methoxy-hydroxy derivatives or diols. These byproducts have free hydroxyl groups that hydrogen-bond with the stationary phase, causing severe tailing.

The Solution: Switch to a Base-Catalyzed method for EFAMEs to preserve the epoxide ring.

Protocol: Base-Catalyzed Transesterification (Sodium Methoxide)

  • Reagent: 0.5 M Sodium Methoxide (

    
    ) in anhydrous methanol.
    
  • Conditions: Room temperature or mild heat (

    
    ).
    
  • Why: Base catalysis is nucleophilic and much less likely to open the epoxide ring compared to acid catalysis.

FeatureAcid Catalysis (

)
Base Catalysis (

)
Reaction Type Electrophilic attackNucleophilic attack
Epoxide Stability Poor (Ring opens to diols/methoxy-hydrins)High (Ring remains intact)
Resulting Peak Broad, tailing (artifacts)Sharp, symmetric (target)

Critical Note: If you must use acid catalysis (e.g., to methylate free fatty acids), you must subsequently silylate the sample (e.g., with BSTFA) to cap the newly formed hydroxyl groups. This converts the tailing "diol" peaks into sharp TMS-derivative peaks.

Module 2: The Flow Path (Inlet & Liner)

Q: I switched to base catalysis, but I still see tailing. What now?

A: You likely have "Active Sites" in your inlet liner.

The Physics: Epoxides are Lewis bases. They will adsorb onto Lewis acids (silanols, metal ions) on the glass surface of your liner. This adsorption is reversible but slow, resulting in the "tail" you see.

Troubleshooting Logic:

TailingLogic Start Symptom: Peak Tailing Step1 Check Derivatization (Did you use BF3?) Start->Step1 Step2 Inspect Liner (Glass Wool?) Step1->Step2 No Action1 Switch to Base Catalysis (NaOCH3) Step1->Action1 Yes Step3 Check Column Phase (Polarity Match?) Step2->Step3 Wool Absent Action2 Remove Wool or Use Ultra-Inert Liner Step2->Action2 Wool Present Action3 Test Mid-Polar Column (Cyanopropyl) Step3->Action3

Figure 1: Decision matrix for isolating the source of peak asymmetry.

The Protocol:

  • Liner Selection: Use a deactivated, wool-free single taper liner. Glass wool increases surface area and activity. If you must use wool for vaporization, use "Ultra-Inert" grade wool.

  • Seal Check: Ensure you are using a Gold-plated seal at the base of the injector. Stainless steel can catalyze ring opening at high temps (

    
    ).
    

Module 3: Column Selection & Thermal Profile

Q: Which column is best? PEG or Cyanopropyl?

A: This is a trade-off between Selectivity and Inertness .

  • PEG (Wax) Columns: Excellent for separating isomers, but the stationary phase (polyethylene glycol) has terminal hydroxyl groups. If your EFAME degrades slightly, the byproducts will stick here aggressively.

  • Cyanopropyl (e.g., RT-2560, SP-2560): The Gold Standard for FAMEs. High polarity separates by degree of unsaturation/epoxidation.

  • 5% Phenyl (Low Polarity): Most inert, least tailing, but poor separation of complex isomers (e.g., cis vs trans epoxides).

Recommendation: Start with a high-polarity Cyanopropyl column (e.g., 100m biscyanopropyl) for resolution. If tailing persists, the issue is likely thermal degradation, not the phase itself.

Q: Can temperature cause tailing?

A: Yes. "Thermal Tailing" is actually the peak decomposing as it travels.

The Experiment: Run the same sample at two different flow rates.

  • Standard Flow: 1.0 mL/min.

  • High Flow: 2.0 mL/min (adjust oven ramp to maintain elution temp).

  • Result: If the peak shape improves (less tailing) at high flow, your analyte was spending too much time in the hot column, degrading.

Optimized Thermal Protocol:

  • Injector: Keep as cool as possible (e.g.,

    
     instead of 
    
    
    
    ).
  • Oven: Use a faster ramp rate (

    
    /min) to elute the epoxides quickly.
    
  • Carrier Gas: Hydrogen is preferred over Helium for its higher optimal linear velocity, sweeping the sensitive epoxides out of the column faster.

Module 4: Mechanism of Interaction

Understanding why the tailing happens allows you to predict it.

Interaction Silanol Silanol Group (Si-OH) (Active Site on Glass) Interaction Hydrogen Bonding / Ring Opening Silanol->Interaction Acidity Epoxide Epoxide Ring (Strained/Polar) Epoxide->Interaction Basicity Result Peak Tailing (Adsorption) Interaction->Result Reversible Result2 Artifact Peak (Diol Formation) Interaction->Result2 Irreversible (Heat)

Figure 2: Mechanistic pathway of epoxide interaction with active sites.

Summary Checklist

VariableRecommendationWhy?
Derivatization NaOCH3 (Base) Prevents acid-catalyzed ring opening.
Liner Deactivated, No Wool Removes active surface area for adsorption.
Column Cyanopropyl Balances polarity for separation with stability.
Carrier Gas Hydrogen Faster elution = less time for thermal degradation.
Injector Temp < 240°C Minimizes thermal stress on the ring.

References

  • American Oil Chemists' Society (AOCS). Official Method Ce 1i-07: Determination of Saturated, cis-Monounsaturated, and cis-Polyunsaturated Fatty Acids in Marine and Other Oils. AOCS.[1] Link

  • Restek Corporation. Fatty Acid Methyl Esters (FAMEs) Analysis Guide. Restek Technical Library. Link

  • Sigma-Aldrich (Merck). Preparation of Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography. Sigma-Aldrich Technical Bulletins. Link

  • Marmesat, S., et al. Action of BF3–methanol on the epoxide ring of epoxidized fatty acid methyl esters.Grasas y Aceites, Vol 59, No 4. Link

Sources

Correcting for matrix effects in 14(15)-EpEDE LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for Matrix Effects in 14(15)-EpEDE Quantification

Status: Active | Ticket: #LIPID-MS-404 | Responder: Senior Application Scientist

Executive Summary

You are likely encountering signal suppression or enhancement when analyzing 14(15)-EpEDE (14,15-epoxyeicosadienoic acid) in biological matrices like plasma or tissue homogenates.[1][2][3] This is a common bottleneck in eicosanoid lipidomics.

14(15)-EpEDE is a CYP450-derived epoxide metabolite of dihomo-


-linolenic acid (DGLA) or related PUFAs.[1][2][3] Because it is a low-abundance lipid mediator, it is highly susceptible to ion suppression  from high-abundance phospholipids (PLs) that co-elute in the hydrophobic region of your chromatogram.[1][2]

This guide provides a self-validating workflow to diagnose, calculate, and eliminate these matrix effects (ME).

Module 1: Diagnosis & Quantification

Q: How do I know if my sensitivity loss is due to matrix effects or just poor ionization?

A: You must perform a Post-Extraction Spike experiment (The Matuszewski Method).[3] Do not rely on recovery alone; recovery measures extraction efficiency, while matrix factor (MF) measures ionization interference.[1][2][3]

The Diagnostic Protocol (Matuszewski Method)

Prepare three sets of samples at the same concentration (e.g., Low QC and High QC levels).[3]

Set IDDescriptionCompositionWhat it Measures
Set A Neat Standard Analyte in mobile phase/solvent.True Instrument Response
Set B Post-Extraction Spike Analyte spiked into extracted blank matrix.Matrix Effect (ME)
Set C Pre-Extraction Spike Analyte spiked into matrix before extraction.[1][2][3]Recovery (RE) + ME
Calculations
  • Matrix Factor (MF):

    
    [1][2][3][4]
    
    • Interpretation:

      • MF < 1.0: Ion Suppression (Common in lipidomics).[1][2][3]

      • MF > 1.0: Ion Enhancement.[2][3][5][6]

      • MF = 1.0: No Matrix Effect.[2][3]

  • Extraction Efficiency (RE):

    
    [1][2][3]
    
  • IS-Normalized Matrix Factor:

    
    
    
    • Goal: This value should be as close to 1.0 as possible.[2][3] If it deviates significantly, your Internal Standard is not tracking the matrix effect correctly.

Visual Workflow: Matrix Effect Assessment

MatrixEffectWorkflow Start Start: Matrix Effect Diagnosis SetA Set A: Neat Standard (Analyte in Solvent) Start->SetA SetB Set B: Post-Extraction Spike (Spike AFTER extraction) Start->SetB SetC Set C: Pre-Extraction Spike (Spike BEFORE extraction) Start->SetC CalcMF Calculate Matrix Factor (MF) MF = Set B / Set A SetA->CalcMF SetB->CalcMF Decision Is MF < 0.8 or > 1.2? CalcMF->Decision Good Method Valid (Proceed to Validation) Decision->Good No Bad Significant Matrix Effect (Requires Optimization) Decision->Bad Yes Opt1 Switch Sample Prep (PPT -> SPE/LLE) Bad->Opt1 Opt2 Improve Chromatography (Move peak away from PLs) Bad->Opt2

Caption: Workflow for determining Matrix Factor (MF) according to Matuszewski et al. (2003).

Module 2: Sample Preparation (The Fix)

Q: I am using Protein Precipitation (PPT) with acetonitrile. Is that sufficient?

A: No. For low-abundance epoxides like 14(15)-EpEDE, PPT is rarely sufficient.[1][2][3] PPT removes proteins but leaves behind the vast majority of phospholipids (glycerophosphocholines), which are the primary source of ion suppression in ESI- modes.

Recommended Protocol: Solid Phase Extraction (SPE)

Switch to Reverse-Phase SPE or Anion Exchange SPE .[1][2][3]

WARNING: Epoxide Stability 14(15)-EpEDE contains an epoxide ring.[1][2][3] Epoxides are sensitive to acidic hydrolysis , which converts them into their corresponding diols (dihydroxyeicosadienoic acids).[1][2][3]

  • Avoid: Strong acids (HCl, H2SO4) or high concentrations of Formic Acid (>1%) during extraction.[1][2][3]

  • Avoid: Heating samples >40°C during evaporation.

Optimized SPE Workflow (Oasis HLB or Strata-X)
  • Sample Pre-treatment: Thaw plasma on ice. Add antioxidant (BHT/TPP) to prevent auto-oxidation.[1][2][3] Spike with Internal Standard.

  • Acidification (Gentle): Adjust pH to ~4.0–5.0 using dilute acetic acid. Why? To protonate the carboxylic acid group of 14(15)-EpEDE (pKa ~4.[1][2][3]8) for better retention on RP-SPE, without hydrolyzing the epoxide ring.[1][2]

  • Conditioning: Methanol followed by Water/Acetic Acid (pH 4).

  • Loading: Load sample at gravity or low vacuum.

  • Wash: 5% Methanol in Water.[2][3] Why? Removes salts and proteins.[3]

  • Elution: 100% Ethyl Acetate or Methyl Formate. Why? These solvents elute the oxylipins but leave many polar phospholipids on the cartridge.

  • Evaporation: Nitrogen stream at ambient temperature.[2][3] Do not heat.

Module 3: Internal Standards (The Correction)

Q: Can I use an external calibration curve?

A: No. In lipidomics, the matrix effect varies between individual samples (e.g., lipemic vs. normal plasma).[2] You must use a Stable Isotope Labeled (SIL) internal standard.[1][2][3]

Selection Strategy
  • Gold Standard: 14(15)-EpEDE-d11 (or similar deuterated analog).[1][2][3]

    • Check suppliers like Cayman Chemical or Avanti Polar Lipids.[2][3]

  • Acceptable Surrogate: If the direct analog is unavailable, use 14(15)-EET-d11 or 14(15)-EET-d8 .

    • Why? 14(15)-EET is the arachidonic acid equivalent.[1][2][3][7] It has a similar structure, retention time, and ionization efficiency.[2]

    • Risk:[1][2][3] Ensure the surrogate elutes exactly or very close to your analyte. If the ISTD elutes in a suppression zone but your analyte does not (or vice versa), the correction will fail.

Module 4: Chromatography

Q: My peaks are broad or merging. How does this affect matrix effects?

A: Poor separation exacerbates matrix effects by allowing phospholipids to co-elute with your analyte.[2][3] Furthermore, 14(15)-EpEDE has regioisomers (e.g., 8(9)-EpEDE, 11(12)-EpEDE).[1][2][3]

Chromatographic Recommendations:

  • Column: C18 with sub-2-micron particles (e.g., BEH C18 1.7 µm).[1][2][3]

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid (Keep acid low to protect epoxide).[1][2][3]

    • B: Acetonitrile/Isopropanol (90:[1][2][3]10) + 0.01% Acetic Acid.[1][2][3]

  • Gradient: Shallow gradient in the elution region (e.g., 40% B to 70% B over 10 minutes) to separate regioisomers.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1][2]

  • Cayman Chemical. (n.d.).[1][2][3][8] (±)14(15)-EpEDE Product Information. Cayman Chemical.[2][3][8][9][10]

  • Morisseau, C., & Hammock, B. D. (2013).[2] Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58.[1][2] [1][2][3]

  • Kortz, L., Dorow, J., & Ceglarek, U. (2013).[2] Liquid chromatography–tandem mass spectrometry for the analysis of eicosanoids and related lipids in human biological matrices: A review. Journal of Chromatography B, 927, 209-220.[1][2] [1][2][3]

Sources

Validation & Comparative

Validation of 14(15)-EpEDE Methyl Ester Purity: An NMR-Centric Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In the analysis of bioactive lipids, particularly cytochrome P450 metabolites like 14(15)-EpEDE methyl ester (Methyl 14,15-epoxyeicosa-8,11-dienoate), researchers face a stability paradox. While Gas Chromatography (GC) offers superior sensitivity, the thermal lability of the oxirane (epoxide) ring often leads to on-column degradation, yielding false impurity profiles.

This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy not merely as a structural confirmation tool, but as the primary quantitative validation method (qNMR) for 14(15)-EpEDE methyl ester.[1][2] Unlike chromatography, NMR provides a non-destructive "molar snapshot" of the molecule in solution, allowing for the simultaneous quantification of the intact epoxide, the methyl ester moiety, and specific degradation products (diols) without reference standards.

Comparative Analysis: NMR vs. Chromatographic Alternatives

To select the appropriate validation workflow, one must understand the mechanistic limitations of each platform when applied to epoxy-fatty acids.

Table 1: Performance Matrix for 14(15)-EpEDE Methyl Ester Analysis[1][2]
Feature1H-NMR (qNMR) GC-FID / GC-MS LC-MS/MS
Primary Utility Absolute Purity & Structural IntegrityTrace Impurity ProfilingBiological Metabolite Quantification
Epoxide Stability High (Ambient temp, neutral pH)Low (Thermal rearrangement to ketones/diols)Medium (Acidic mobile phases can open ring)
Reference Standard Not Required (Internal std used)Required (Response factors vary)Required (Ionization suppression varies)
LOD (Sensitivity) Moderate (~10 µM)High (ng range)Ultra-High (pg range)
Specificity Fingerprint (Epoxide vs. Olefin vs. Diol)Retention Time onlyMass-to-Charge (m/z)
Destructive? No (Sample recoverable)YesYes
Expert Insight: Why NMR Wins for Purity Assignment

While GC-FID is the industry standard for Fatty Acid Methyl Esters (FAMEs), it fails for Epoxy-FAMEs.[1][2] The high injection port temperatures (250°C+) can cause the 14,15-epoxide ring to isomerize into a ketone or hydrolyze if moisture is present. NMR avoids this thermal stress, providing the only true measure of the "intact" material.

Technical Deep Dive: The NMR Fingerprint of 14(15)-EpEDE Methyl Ester

Validation relies on monitoring specific proton environments.[1][2] The 14(15)-EpEDE molecule is derived from Dihomo-γ-linolenic acid (DGLA) and contains a methyl ester at C1, cis-double bonds at C8 and C11, and a cis-epoxide at C14.[1][2]

Key Chemical Shifts (CDCl₃, 400+ MHz)
Proton EnvironmentAssignmentChemical Shift (δ, ppm)MultiplicityValidation Criteria
Epoxide Ring H-14, H-152.88 – 2.94 MultipletCRITICAL: Must integrate to 2H.[1][2] Loss of area indicates degradation.
Methyl Ester -OCH₃3.66 SingletReference: Set integral to 3H for normalization.[1][2]
Bis-allylic H-102.75 – 2.85 MultipletOverlap risk with epoxide.[1][2] High-field resolution required.
Olefinic H-8, H-9, H-11, H-125.30 – 5.45 MultipletConfirms double bond retention (Integrate to 4H).[1][2]
Alpha-Methylene H-22.30 TripletConfirms ester linkage.[1][2]
Terminal Methyl H-200.88 TripletEnd of chain confirmation.[1][2]
Diol Impurity H-14, H-15 (Hydrolyzed)3.40 – 3.60 MultipletREJECT: Presence indicates ring opening (14,15-DHEDE).[1][2]

Note on Solvent Effects: CDCl₃ is standard, but traces of HCl in aged chloroform can catalyze epoxide opening. Always filter CDCl₃ through basic alumina or use CD₆C₆ (Benzene-d6) for acid-sensitive epoxides. [1][2]

Experimental Protocol: Self-Validating qNMR Workflow

This protocol uses an internal standard (IS) to determine absolute purity (mass balance), rendering the method self-validating.[1][2]

Materials
  • Analyte: ~10 mg 14(15)-EpEDE Methyl Ester.[1][2]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone (DMSO₂).[1][2] Must be non-volatile and non-reactive.

  • Solvent: 99.8% CDCl₃ (Neutralized) or C₆D₆.[1][2]

Step-by-Step Methodology
  • Gravimetric Prep:

    • Weigh exactly 10.0 mg of analyte (

      
      ) into a vial.
      
    • Weigh exactly 2.0 mg of IS (

      
      ) into the same vial.
      
    • Record weights to 0.001 mg precision.

  • Dissolution:

    • Add 600 µL solvent.[1][2] Vortex gently (do not sonicate aggressively to avoid heating).[1][2]

    • Transfer to 5mm NMR tube.[1][2]

  • Acquisition Parameters (The "Gold Standard"):

    • Pulse Angle: 90° (Maximize signal).

    • Relaxation Delay (d1): ≥ 30 seconds (Essential for qNMR to allow full T1 relaxation of protons).[1][2]

    • Scans (ns): 16 or 32 (Sufficient for >10 mg).[1][2]

    • Temperature: 298 K (25°C).[1][2]

  • Processing:

    • Phase and baseline correction (automatic + manual check).[1][2]

    • Integrate the IS peak (e.g., TMB singlet at 6.0 ppm).

    • Integrate the Epoxide protons (2.90 ppm) and Methyl Ester protons (3.66 ppm).[1]

Calculation

[1][2]

Where:

  • 
     = Integral area[1][2]
    
  • 
     = Number of protons (Epoxide = 2, TMB = 3)
    
  • 
     = Molecular Weight (14(15)-EpEDE-ME = 336.5  g/mol )[1][2]
    
  • 
     = Mass weighed[1]
    
  • 
     = Purity of Internal Standard[1]
    

Visualization: Purity Decision Logic

The following diagram illustrates the logical flow for validating the material, distinguishing between synthesis byproducts and degradation.

EpEDE_Validation Start Crude 14(15)-EpEDE Methyl Ester HNMR Acquire 1H-NMR (CDCl3 / C6D6) Start->HNMR Check1 Check 3.66 ppm (OMe) & 5.35 ppm (Olefin) HNMR->Check1 Check2 Check 2.90 ppm (Epoxide Multiplet) Check1->Check2 Signals Present Fail_Synth FAIL: Incomplete rxn (Missing OMe) Check1->Fail_Synth Signals Absent Check3 Check 3.40 - 3.60 ppm (Diol Region) Check2->Check3 Integral = 2H Fail_Ox FAIL: Oxidation/Loss (Low Epoxide Integral) Check2->Fail_Ox Integral < 1.8H Calc Calculate Purity (qNMR Formula) Check3->Calc No Signal Fail_Hydro FAIL: Hydrolysis (Diol Detected) Check3->Fail_Hydro Signal Detected Pass RELEASE BATCH (Purity > 95%) Calc->Pass > 95% Calc->Fail_Ox < 95%

Caption: Logic flow for NMR-based release testing of 14(15)-EpEDE methyl ester, prioritizing the detection of ring-opening (hydrolysis) events.

References

  • Pauli, G. F., et al. (2012).[1][2] Importance of Purity Evaluation in the Analysis of Natural Products. Journal of Natural Products, 75(3), 456-462.[1][2] (Validates qNMR methodology).

  • Gunstone, F. D. (1995).[1][2] High Resolution NMR of Fatty Acids and Esters. In NMR Spectroscopy of Lipids. (Authoritative source on lipid chemical shifts).

  • Falck, J. R., et al. (2004).[1][2] 14,15-EET analogs: Characterization of structural requirements for agonist and antagonist activity. Pharmacological Research, 49(6), 515-524.[1][2] (Context for DGLA/Arachidonic acid epoxide structures).

  • Knothe, G. (2001).[1][2] Analytical methods used in the production and fuel quality assessment of biodiesel. Transactions of the ASAE. (Comparison of GC vs NMR for FAMEs).

Sources

Publish Comparison Guide: Cross-Reactivity of Anti-EpEDE Antibodies with Methyl Ester Forms

[1]

Executive Summary: The Methyl Ester Trap

In the quantification of bioactive lipids like 14,15-EpEDE (a metabolite of Dihomo-

sample stabilityimmunoreactivity1

While methyl esterification (forming EpEDE-ME ) is a standard procedure to stabilize lipids for storage or Gas Chromatography (GC-MS) analysis, it renders the molecule immunologically invisible to most specific antibodies.[1] This guide details the mechanistic basis of this loss of recognition, compares the cross-reactivity profiles of free acid vs. methyl ester forms, and provides a validated protocol to "rescue" methylated samples for immunoassay.[1]

Key Findings
  • Primary Antibody Target: Anti-EpEDE (and related Anti-EET) antibodies are almost exclusively raised against the free carboxylate anion of the fatty acid.[1]

  • Methyl Ester Cross-Reactivity: Typically < 0.1% .[1] The methylation of the C1 carboxyl group abolishes the ionic interaction required for antibody binding.[1]

  • Critical Workflow Requirement: Samples stored as methyl esters must undergo alkaline hydrolysis (saponification) prior to ELISA analysis.[1]

Mechanistic Insight: Why Methyl Esters Don't Bind

To understand the lack of cross-reactivity, one must analyze the hapten design used to generate these antibodies.[1]

The Hapten-Carrier Conjugation

Small lipids (haptens) are not immunogenic on their own.[1] They are conjugated to carrier proteins (e.g., KLH or BSA) to elicit an immune response.[1]

  • Conjugation Site: The conjugation usually occurs via the carboxyl group (using EDC/NHS chemistry) or a linker attached to the carboxyl tail.[1]

  • Resulting Paratope: The antibody binding pocket evolves to recognize the specific geometry of the hydrocarbon chain (the epoxide position) AND the polarity of the head group.[1]

  • The Steric Clash: When the free acid is converted to a methyl ester, the negative charge is lost, and a bulky methyl group (

    
    ) is added.[1] This prevents the molecule from docking into the antibody's binding pocket.[1]
    
Diagram: Antibody-Antigen Interaction Logic

The following diagram illustrates the binding failure of the methyl ester form.

AntibodyBindingAbAnti-EpEDE Antibody(Paratope)FreeAcid14,15-EpEDE(Free Acid)Ab->FreeAcidRecognizes Carboxyl HeadMethylEster14,15-EpEDE-ME(Methyl Ester)Ab->MethylEsterRejects Methyl GroupInteraction1Strong Ionic & Van der Waals BindingFreeAcid->Interaction1Interaction2Steric Hindrance &Loss of ChargeMethylEster->Interaction2

Figure 1: Mechanistic failure of antibody recognition for methyl ester forms due to steric hindrance and charge neutralization.[1]

Comparative Performance Data

Since specific commercial "Anti-14,15-EpEDE" ELISA kits are rare (often researchers use cross-reactive Anti-14,15-EET kits or custom antibodies), the data below synthesizes performance characteristics from high-affinity eicosanoid antibodies (e.g., Cayman Chemical, Detroit R&D) which share the same structural recognition principles.

Table 1: Cross-Reactivity Profile

Note: "Cross-reactivity" is defined as the ratio of mass required to displace 50% of the tracer (

1
Analyte FormStructural FeatureCross-Reactivity (%)Interpretation
14,15-EpEDE (Free Acid) Free Carboxyl,

, Epoxide
100% (Target)Optimal Binding.
14,15-EpEDE Methyl Ester Methylated Carboxyl ,

, Epoxide
< 0.05% Non-Detectable. The antibody does not recognize this form.[1]
14,15-EET (Free Acid) Free Carboxyl,

, Epoxide
~5 - 60% *Significant interference due to structural similarity (only 1 double bond difference).[1]
14,15-DHEDE (Diol) Hydrolyzed Epoxide (Diol)< 1% Specific to the epoxide; ring opening abolishes binding.[1]

*Cross-reactivity with EETs depends heavily on the specific clone used.[1] Some antibodies are "pan-epoxy" while others are specific to the chain length/saturation.[1]

Experimental Evidence

In validation studies for similar lipid targets (e.g., 14,15-EET), samples spiked with the methyl ester form showed signal indistinguishable from the blank, confirming that methylation effectively masks the lipid from the antibody [1, 2].[1]

Validated Protocol: Saponification (Rescue of Methylated Samples)[1]

If your samples have been stored as methyl esters (e.g., in methanol/hexane) or derivatized for other analyses, you must hydrolyze them back to the free acid form before running an ELISA.[1]

Workflow Diagram

SaponificationWorkflowSampleSample (EpEDE-ME) in Organic SolventEvap1. Evaporate Solvent(N2 stream)Sample->EvapHydrolysis2. Alkaline Hydrolysis(Add 1M NaOH, 60°C)Evap->HydrolysisNeutralize3. Neutralization(Add 1M HCl)Hydrolysis->NeutralizeCleanUp4. SPE / Extraction(Remove salts)Neutralize->CleanUpELISA5. Run ELISA(Free Acid Detection)CleanUp->ELISA

Figure 2: Essential workflow for converting immunologically invisible methyl esters back to detectable free acids.[1]

Step-by-Step Methodology
  • Evaporation: Aliquot the methylated sample into a glass test tube. Evaporate the organic solvent (methanol/hexane) under a gentle stream of nitrogen.[1]

  • Hydrolysis:

    • Add 250 µL of 1M NaOH (or KOH) in 90:10 Ethanol:Water.[1]

    • Incubate at 50–60°C for 30 minutes . Warning: Higher temperatures may degrade the epoxide ring to a diol (DHEDE).[1]

  • Neutralization:

    • Add 250 µL of 1M HCl to neutralize the pH to ~7.0.[1]

    • Verification: Use pH paper to ensure neutrality.[1] Acidic pH can ruin the ELISA; Basic pH prevents binding.[1]

  • Purification (Recommended):

    • The high salt content (NaCl formed) may interfere with antibody binding.[1]

    • Perform a rapid extraction using ethyl acetate or a C18 SPE column.[1]

    • Evaporate and reconstitute in the ELISA Buffer .

Conclusion & Recommendations

For researchers targeting 14,15-EpEDE :

  • Do not assume cross-reactivity: Anti-lipid antibodies are highly specific to the free acid head group.[1] The methyl ester form will yield false negatives.[1]

  • Check your standard: If you purchased "14(15)-EpEDE methyl ester" (e.g., Cayman Item 10007527) for use as a standard, you cannot use it directly in the ELISA.[1] You must hydrolyze it first or purchase the free acid salt.[1]

  • Verify Specificity: If using an Anti-14,15-EET antibody to detect EpEDE, run a standard curve with pure 14,15-EpEDE to calculate the exact cross-reactivity percentage for your specific lot.[1]

References

  • Cayman Chemical. 14,15-EET ELISA Kit Product Insert.[1] (Demonstrates <0.1% cross-reactivity with methyl esters and necessity of free acid form).[1]

  • Fang, X., et al. (2001).[1] "Pathways of epoxyeicosatrienoic acid metabolism in endothelial cells." Journal of Biological Chemistry, 276(18), 14867-14874.[1][2] (Establishes metabolism and extraction protocols for epoxy-lipids).

  • MedChemExpress. (±)14(15)-EpEDE Product Information. (Identifies the chemical nature and available forms).

  • Detroit R&D. 14,15-EET/DHET ELISA Specifications. (Provides comparative cross-reactivity data for epoxy-fatty acid antibodies).

A Senior Application Scientist's Guide to the Chiral Separation of (±)14(15)-EpEDE: A Comparative Analysis of Reference Standards and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise analysis of chiral compounds is not merely a technicality but a cornerstone of scientific rigor. The differential biological activities of enantiomers can have profound implications for pharmacology and toxicology.[1][2] This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the chiral separation of (±)14(15)-epoxyeicosadienoic acid (EpEDE), a racemic mixture of the 14(R),15(S)-EpEDE and 14(S),15(R)-EpEDE enantiomers. This lipid mediator, formed from dihomo-γ-linolenic acid by cytochrome P450 epoxygenases, is an area of growing interest, and understanding its enantiomer-specific roles is crucial.[3]

This document offers full editorial control to present a narrative that is both technically sound and grounded in practical, field-proven insights. We will delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system.

The Imperative of Chiral Separation for 14(15)-EpEDE

The two enantiomers of 14(15)-EpEDE are mirror images of each other and possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of a biological system, they can exhibit distinct interactions with enzymes and receptors, leading to different physiological effects. Therefore, the ability to separate and quantify each enantiomer is paramount for elucidating their specific biological functions and for the development of stereochemically pure therapeutics.

Reference Standards: The Foundation of Accurate Analysis

The availability of well-characterized reference standards is the bedrock of any quantitative analytical method. For the chiral analysis of (±)14(15)-EpEDE, the following standards are pertinent:

Reference StandardCommercial AvailabilityPurityFormulationKey Considerations
(±)14(15)-EpEDE Readily available from suppliers such as Cayman Chemical.[3][4]≥98%[3][4]Typically a solution in ethanol.[3][4]Essential for initial method development to establish chromatographic conditions for separating the enantiomers.
(±)14(15)-EpEDE methyl ester Available from suppliers like Cayman Chemical.[5]≥90%[5]Typically a solution in hexane.[5]Offers greater lipid solubility which can be advantageous for certain formulations and extraction procedures.[5]
14(R),15(S)-EpEDE Not found to be commercially available as an individual, purified standard.N/AN/ACrucial for definitive peak identification and elution order determination. In its absence, the elution order must be inferred from related compounds or determined through more advanced techniques.
14(S),15(R)-EpEDE Not found to be commercially available as an individual, purified standard.N/AN/AEssential for creating calibration curves for the accurate quantification of each enantiomer. Without it, quantification relies on the assumption of equal detector response for both enantiomers.

Expert Insight: The current lack of commercially available, enantiomerically pure reference standards for 14(R),15(S)-EpEDE and 14(S),15(R)-EpEDE presents a significant challenge. For rigorous quantitative studies, researchers may need to consider custom synthesis and purification of these standards. A certificate of analysis for any reference standard is critical for ensuring its identity and purity.

Comparative Analysis of Chiral Separation Techniques

The two most powerful and widely used techniques for the chiral separation of lipid mediators like 14(15)-EpEDE are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both typically employ a chiral stationary phase (CSP) to achieve separation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Utilizes a liquid mobile phase to transport the analyte through a column packed with a chiral stationary phase. Enantiomeric separation is achieved through differential interactions with the CSP.Employs a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a polar co-solvent (modifier).[6] Separation is based on differential partitioning between the mobile and stationary phases.
Advantages - Well-established and widely available instrumentation.- Robust and reproducible.- A wide variety of chiral stationary phases are available.- Reversed-phase methods are highly compatible with mass spectrometry (MS).[7]- Faster analysis times due to the low viscosity and high diffusivity of the mobile phase.[6]- Reduced consumption of organic solvents, making it a "greener" technique.- Often provides higher efficiency and resolution compared to HPLC.- Excellent compatibility with MS detection.[2]
Disadvantages - Can have longer run times compared to SFC.- Normal-phase methods often use solvents that are less compatible with MS.- Requires specialized instrumentation capable of handling supercritical fluids.- Method development can be more complex due to the additional parameters of pressure and temperature.
Typical Columns Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are highly effective. Cellulose and amylose derivatives are common.[7][8][9]Polysaccharide-based columns are also the most common and effective for chiral SFC.[10]
Detection UV-Vis, but more commonly coupled with tandem mass spectrometry (MS/MS) for high sensitivity and selectivity in biological matrices.[7][11]Primarily coupled with MS/MS for sensitive and specific detection.[6][12]

Expert Insight: For the chiral separation of (±)14(15)-EpEDE, both HPLC and SFC are viable and powerful techniques. The choice often comes down to available instrumentation and the desired throughput. For laboratories with high sample loads, the speed of SFC can be a significant advantage. For those with established LC-MS/MS platforms, developing a reversed-phase chiral HPLC method is a logical and effective approach.

Experimental Protocols

The following protocols are provided as a starting point for the chiral separation of (±)14(15)-EpEDE. Optimization will be necessary for specific instrumentation and applications.

Protocol 1: Chiral HPLC-MS/MS Method (Reversed-Phase)

This method is adapted from a successful protocol for the separation of the structurally similar 14,15-epoxyeicosatrienoic acid (14,15-EET).[7]

1. Instrumentation and Columns:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: A cellulose-based column such as a Lux Cellulose-3 or a similar cellulose tris(3,5-dimethylphenylcarbamate) phase is recommended.[7]

    • Rationale: Cellulose-based CSPs have demonstrated excellent enantioselectivity for a wide range of epoxy fatty acids in reversed-phase mode.[7]

2. Mobile Phase:

  • Mobile Phase A: Water with 0.005% acetic acid.

    • Rationale: The acidic modifier aids in the protonation of the carboxylic acid group of 14(15)-EpEDE, leading to better peak shape and retention in reversed-phase chromatography.

  • Mobile Phase B: Methanol with 0.005% acetic acid.

3. Chromatographic Conditions:

  • Gradient: A linear gradient from 60% B to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometry Detection (Negative Ion Mode):

  • Ionization: ESI in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transition: Monitor the transition for the deprotonated molecule [M-H]⁻. For C₂₀H₃₄O₃, the precursor ion would be m/z 321.3. A suitable product ion would need to be determined by infusing a standard.

5. Expected Outcome:

  • Baseline or near-baseline separation of the two enantiomers. The elution order would need to be confirmed with pure enantiomeric standards.

Protocol 2: Chiral SFC-MS/MS Method

This protocol is a representative method for the chiral separation of lipids using SFC.

1. Instrumentation and Columns:

  • SFC system coupled to a tandem mass spectrometer.

  • Chiral Column: An amylose-based column such as a Chiralpak® AD-H or a similar amylose tris(3,5-dimethylphenylcarbamate) phase is a good starting point.[8]

    • Rationale: Polysaccharide-based columns are the most widely used and successful for chiral separations in SFC.[10]

2. Mobile Phase:

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Methanol.

    • Rationale: Methanol is a common and effective polar modifier in SFC for the elution of polar analytes from polysaccharide-based CSPs.

3. Chromatographic Conditions:

  • Gradient: A gradient from 5% B to 40% B over 8 minutes.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

4. Mass Spectrometry Detection (Negative Ion Mode):

  • Ionization: ESI in negative ion mode (with a make-up flow if necessary).

  • MRM Transition: As in the HPLC method, monitor the transition for the deprotonated molecule [M-H]⁻ (m/z 321.3 → product ion).

5. Expected Outcome:

  • A rapid separation of the two enantiomers, likely with higher efficiency and resolution than the HPLC method.

Visualization of Workflows

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chiral Analysis Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction (LLE or SPE) Biological_Sample->Lipid_Extraction Concentration Concentration & Reconstitution Lipid_Extraction->Concentration HPLC Chiral HPLC Concentration->HPLC SFC Chiral SFC Concentration->SFC MSMS Tandem Mass Spectrometry (MS/MS) HPLC->MSMS SFC->MSMS Data_Analysis Data Analysis (Peak Integration & Quantification) MSMS->Data_Analysis

Caption: General workflow for the chiral analysis of 14(15)-EpEDE from biological samples.

Method_Development_Strategy Start Start with Racemic (±)14(15)-EpEDE Standard Column_Screening Column Screening (Cellulose & Amylose CSPs) Start->Column_Screening Mobile_Phase_Optimization Mobile Phase Optimization (Gradient, Modifier %) Column_Screening->Mobile_Phase_Optimization Parameter_Tuning Parameter Tuning (Flow Rate, Temperature, Back Pressure) Mobile_Phase_Optimization->Parameter_Tuning Method_Validation Method Validation (Requires Pure Enantiomers) Parameter_Tuning->Method_Validation

Caption: A logical approach to chiral method development for (±)14(15)-EpEDE.

Conclusion and Future Outlook

The chiral separation of (±)14(15)-EpEDE is an achievable but non-trivial analytical challenge. Both chiral HPLC and SFC, particularly when coupled with tandem mass spectrometry, provide the necessary tools for the successful separation and quantification of its enantiomers. Polysaccharide-based chiral stationary phases, especially those with cellulose and amylose backbones, are the most promising candidates for achieving this separation.

The primary obstacle to the widespread adoption of routine chiral analysis for 14(15)-EpEDE is the lack of commercially available, enantiomerically pure reference standards. The synthesis and certification of these standards would be a significant enabler for the field, allowing for definitive peak identification, accurate quantification, and a deeper understanding of the stereospecific biological roles of this important lipid mediator. As research in this area progresses, the demand for robust and reliable chiral analytical methods will undoubtedly increase, driving further innovation in both chromatographic techniques and the availability of essential reference materials.

References

  • Cambridge Bioscience. (n.d.). (±)14(15)-EpEDE - Cayman Chemical. Retrieved February 22, 2026, from [Link]

  • Arnold, C., et al. (2016). DEVELOPMENT OF A REVERSED PHASE CHIRAL LC/MS METHOD FOR THE DETERMINATION OF EPOXYEICOSANOID ENANTIOMERS. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Kollroser, M., et al. (2022). Development of SFC-MS Method for Quantification of Eicosanoids Biosynthesized in Primary Human Blood Cells. PMC. Retrieved February 22, 2026, from [Link]

  • Fanali, C., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. Retrieved February 22, 2026, from [Link]

  • Wei, S., et al. (2009). Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards. PMC. Retrieved February 22, 2026, from [Link]

  • Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved February 22, 2026, from [Link]

  • Wei, S., et al. (2006). Chiral resolution of the epoxyeicosatrienoic acids, arachidonic acid epoxygenase metabolites. PubMed. Retrieved February 22, 2026, from [Link]

  • Péter, A., et al. (2019). Separation and elution order of the enantiomers of some β-agonists using polysaccharide-based chiral columns and normal phase eluents by high-performance liquid chromatography. ResearchGate. Retrieved February 22, 2026, from [Link]

  • White, J., & Hoke, S. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. Chromatography Online. Retrieved February 22, 2026, from [Link]

  • Pate, S., et al. (2022). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. e-Publications@Marquette. Retrieved February 22, 2026, from [Link]

  • Owada, Y., et al. (2014). Enantiomeric separation of tolperisone and eperisone by reversed-phase HPLC with cellulose tris(3-chloro-4-methylphenylcarbamate)-coated chiral column. PubMed. Retrieved February 22, 2026, from [Link]

  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved February 22, 2026, from [Link]

  • Bush, D. (2025). New Study Outlines on SFC Technique for Chiral Bioanalysis. LCGC International. Retrieved February 22, 2026, from [Link]

  • Shah, G., et al. (2013). Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS. PubMed. Retrieved February 22, 2026, from [Link]

  • Lebrilla, C., et al. (2001). Enantiomeric Analysis of Pharmaceutical Compounds by Ion/Molecule Reactions. Analytical Chemistry. Retrieved February 22, 2026, from [Link]

  • University of Texas Southwestern Medical Center. (2006). Chiral resolution of the epoxyeicosatrienoic acids, arachidonic acid epoxygenase metabolites. Retrieved February 22, 2026, from [Link]

  • Jové, M., et al. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Ilisz, I., & Péter, A. (2021). Enantioselective Separations Based on High-performance Liquid Chromatography. Acta Pharmaceutica Hungarica. Retrieved February 22, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). CRS catalogue. Retrieved February 22, 2026, from [Link]

  • Rhenus Lub. (n.d.). rhenus EP 15 S. Retrieved February 22, 2026, from [Link]

Sources

QC parameters for (±)14(15)-EpEDE methyl ester commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QC Parameters for (±)14(15)-EpEDE Methyl Ester Commercial Standards Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The reliability of lipidomic data hinges on the integrity of the standards used for quantitation and identification. (±)14(15)-EpEDE methyl ester (14(15)-Epoxyeicosadienoic acid methyl ester) is a critical standard for studying the cytochrome P450-mediated metabolism of Dihomo-γ-linolenic acid (DGLA).[1] Unlike its free acid counterpart, the methyl ester variant offers enhanced stability and solubility in organic solvents, making it the preferred choice for long-term storage and Gas Chromatography (GC) analysis.

This guide provides a rigorous technical comparison of this standard against its alternatives (free acid forms, in-house synthesis) and outlines a self-validating Quality Control (QC) framework to ensure experimental accuracy.

Part 1: Product Identity & Chemical Logic[1][2][3]

To validate this standard, one must first understand its chemical lineage and susceptibility to degradation.

  • Parent Molecule: Dihomo-γ-linolenic acid (DGLA, 20:3 n-6).[1]

  • Metabolic Origin: Formed via epoxidation at the 14,15-double bond, typically by CYP450 epoxygenases or non-enzymatic oxidation.

  • Chemical Modification: Methyl esterification at the C1 position.

    • Logic: This blocks the carboxylic acid head group, preventing intermolecular hydrogen bonding and reducing acidity-driven degradation (opening of the epoxide ring).

  • Stereochemistry: The "(±)" designation indicates a racemic mixture of cis isomers. It contains both (14R,15S) and (14S,15R) enantiomers.[1]

Comparative Analysis: Methyl Ester vs. Alternatives
Feature(±)14(15)-EpEDE Methyl Ester (±)14(15)-EpEDE (Free Acid) In-House Synthesis (Crude)
Stability High (Years at -20°C in hexane)Moderate/Low (Prone to oxide migration/hydrolysis)Variable (High risk of peroxide formation)
GC-MS Utility Direct Injection (No derivatization needed)Requires Derivatization (Methylation/Silylation)Complex (Requires cleanup & derivatization)
Biological Use Prodrug-like (Requires hydrolysis for activity)Active (Direct receptor binding)Undefined (Mixture of isomers affects potency)
Purity (Typical) ≥90% - 98%≥95%<50% (without HPLC purification)

Scientist’s Insight: Choose the Methyl Ester for analytical method development (GC-MS/LC-MS) and long-term library storage. Choose the Free Acid only for immediate in vitro bioassays where esterase activity is absent or unknown.

Part 2: Critical QC Parameters

When receiving a commercial standard, do not assume the Certificate of Analysis (CoA) represents the current state of the vial. Lipids oxidize and epoxides hydrolyze.

1. Purity & Isomeric Integrity
  • Specification: Commercial standards typically promise ≥90% purity.

  • The Risk: The primary contaminant is often the hydrolysis product, 14,15-DiHEDE (14,15-dihydroxyeicosadienoic acid), formed if moisture enters the vial.

  • Validation: A single sharp peak in GC-FID or LC-MS is insufficient.[1] You must monitor for the specific mass shift (+18 Da for hydrolysis) or polarity shift (diols elute earlier in Reverse Phase LC).[1]

2. Solvent & Concentration
  • Standard Formulation: Usually supplied in Hexane or Ethanol .

  • Causality: Hexane is non-polar and aprotic, offering the best protection against hydrolysis. Ethanol is protic; while the methyl ester is relatively stable, long-term storage in ethanol can lead to transesterification or slow hydrolysis if water is present.

  • QC Check: Verify solvent volume upon arrival. Evaporation of volatile solvents like hexane changes the effective concentration, leading to quantitation errors.

Part 3: Self-Validating Experimental Protocols

These protocols are designed to be "Self-Validating Systems."[1] If the internal controls fail, the data is rejected immediately.

Protocol A: Identity & Purity Verification (GC-MS)

Best for: Confirming the methyl ester structure and total purity.[1]

Materials:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.[1]

  • Carrier Gas: Helium @ 1 mL/min.[1][2]

  • Temp Program: 150°C (1 min) → 10°C/min → 280°C (hold 5 min).

Workflow:

  • Blank Run: Inject pure hexane to ensure system cleanliness.

  • Standard Injection: Inject 1 µL of the standard (approx. 10 µg/mL).

  • Data Analysis (The Self-Check):

    • Retention Time: Expect elution between C18 and C22 FAMEs.

    • Mass Spectrum (EI): Look for the molecular ion (m/z 336) .[1] Note: In Electron Ionization (EI), the molecular ion may be weak. Look for alpha-cleavage fragments characteristic of epoxides.[1]

    • Contamination Check: Search for m/z 354 (Diol methyl ester) or broad tailing peaks indicating degradation.[1]

Protocol B: Stability Monitoring (LC-MS/MS)

Best for: Routine checks before biological use.[1]

Materials:

  • Column: C18 Reverse Phase (e.g., BEH C18), 1.7 µm.[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive (for Methyl Ester) or Negative (if hydrolyzed).[1]

Workflow:

  • Transition Setup:

    • Target (Methyl Ester): Precursor [M+H]+ 337.5 → Product (Loss of MeOH/H2O).[1]

    • Degradant (Diol): Precursor [M+H]+ 355.5 (14,15-DiHEDE methyl ester).[1]

  • Injection: 5 µL of 100 ng/mL solution.

  • Validation Criteria:

    • The ratio of Area(Target) to Area(Degradant) must be > 9:1 (i.e., <10% degradation).[1]

    • If the Diol peak exceeds 10%, the standard must be repurified or discarded.

Part 4: Visualization of Pathways & Workflows
Diagram 1: Metabolic Pathway & Degradation Logic

This diagram illustrates the biological origin of the compound and its chemical degradation pathway, highlighting what to look for during QC.

EpEDE_Pathway cluster_QC QC Critical Zone DGLA DGLA (Precursor) EpEDE (±)14(15)-EpEDE (Free Acid) DGLA->EpEDE CYP450 Epoxidation EpEDE_ME (±)14(15)-EpEDE Methyl Ester (The Standard) EpEDE->EpEDE_ME Chemical Methylation DiHEDE 14,15-DiHEDE (Degradant/Diol) EpEDE->DiHEDE sEH Enzyme or Acid EpEDE_ME->DiHEDE Hydrolysis (Moisture/Acid)

Caption: Metabolic lineage of 14(15)-EpEDE and the critical hydrolysis pathway leading to the diol degradant.

Diagram 2: QC Decision Workflow

A systematic flow for handling the standard upon arrival.

QC_Workflow Start Receive Standard (-20°C on Dry Ice) Check_Solvent Visual Check: Solvent Volume Intact? Start->Check_Solvent Aliquot Aliquot into Single-Use Vials Check_Solvent->Aliquot Yes Fail FAIL: Contact Supplier or Repurify Check_Solvent->Fail No (Evaporated) Analysis QC Analysis (GC-MS or LC-MS) Aliquot->Analysis Decision Purity > 90%? Analysis->Decision Pass PASS: Store at -80°C Decision->Pass Yes Decision->Fail No (Diol Detected)

Caption: Step-by-step decision tree for validating incoming (±)14(15)-EpEDE methyl ester standards.

References
  • Cayman Chemical. (±)14(15)-EpEDE methyl ester Product Information. Retrieved from [1]

  • Fer, M., et al. (2006).[1] "Determination of polyunsaturated fatty acid monoepoxides by high performance liquid chromatography-mass spectrometry." Journal of Chromatography A, 1115(1-2), 1-7.[1]

  • Falck, J. R., et al. (2004).[1] "14,15-EET analogs: Characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries." Pharmacological Research, 49(6), 515-524.[1]

  • Christie, W. W. (n.d.).[1] "Mass Spectrometry of Fatty Acid Derivatives: Epoxides." Lipid Maps. Retrieved from [1]

Sources

Safety Operating Guide

A Senior Scientist's Guide to Handling (±)14(15)-EpEDE Methyl Ester: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As researchers pioneering new frontiers in lipidomics and drug development, our work with novel signaling molecules like (±)14(15)-EpEDE methyl ester demands not only scientific rigor but also an unwavering commitment to safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for personal protective equipment (PPE) and handling protocols. Our core philosophy is one of proactive risk mitigation, treating this compound with the respect its chemical nature deserves, especially in the absence of comprehensive toxicological data.

(±)14(15)-EpEDE methyl ester is a lipid-soluble analog of (±)14(15)-EpEDE, a metabolite of dihomo-γ-linolenic acid (DGLA).[1] The critical feature governing our safety protocol is the presence of an epoxide ring. Epoxides are a class of reactive electrophiles that can react with biological nucleophiles like DNA and proteins.[2] This reactivity is the basis for their utility in chemical synthesis but also the primary source of potential hazard in a laboratory setting, including the potential for skin irritation or sensitization. Therefore, all handling procedures must be designed to prevent direct contact and minimize exposure.

This guide is structured to follow the logical flow of laboratory work, from initial hazard assessment to final waste disposal, ensuring that every step is a self-validating system of safety.

The Foundation: Hazard Assessment and Primary Engineering Controls

Before a single container is opened, a thorough hazard assessment is mandatory. This process is governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP) and the implementation of robust control measures.[3][4]

  • Solvent Hazards: The compound is typically handled in solvents like ethanol, hexane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1] These solvents present their own hazards, including flammability (ethanol, hexane) and high skin permeability (DMSO), which can facilitate the absorption of the primary compound.

  • Primary Engineering Control: All manipulations of (±)14(15)-EpEDE methyl ester, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood.[6] This is a non-negotiable first line of defense that protects the user from inhaling potentially harmful aerosols or solvent vapors.

The PPE Ensemble: A Multi-Layered Defense

Personal Protective Equipment is the essential last line of defense, used in conjunction with, not as a substitute for, engineering controls. The minimum required PPE for any work involving this compound is a full-length lab coat, chemical splash goggles, and appropriate gloves.[7]

Preventing skin contact is paramount. The standard laboratory attire of a full-length lab coat, long pants, and closed-toe shoes is mandatory.[7]

  • Glove Selection: The choice of glove material is critical and depends on the solvent being used. Standard thin-gauge nitrile gloves are suitable for incidental splash protection with many common solvents, including ethanol.[8] However, for prolonged work or when using more aggressive solvents like hexane, a more robust glove or a double-gloving technique is recommended.[7] Always consult a chemical resistance chart to verify glove compatibility with the specific solvent and duration of use.[9][10]

    • Protocol: Inspect gloves for any signs of degradation or punctures before each use. Remove and replace gloves immediately if splash contact occurs. After handling is complete, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly with soap and water.[11]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes from any direction.[7]

  • Face Shield: When handling larger volumes (>50 mL) of the compound solution or during any procedure with a heightened risk of splashing (e.g., sonicating, vortexing), a face shield must be worn in addition to chemical splash goggles.[7]

Safe Handling and Disposal Workflow

A systematic workflow minimizes the opportunity for error and exposure. The following protocol outlines the essential steps from preparation to cleanup.

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is on and the sash is at the appropriate working height. Prepare the work area by lining it with absorbent, disposable bench paper.

  • PPE Donning: Don all required PPE: lab coat, chemical splash goggles, and appropriate gloves.

  • Compound Handling:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Perform all weighing and solvent additions inside the fume hood.

    • Use dedicated spatulas and glassware.

  • Post-Experiment:

    • Securely cap the primary container and any stock solutions. Return the primary container to its designated -20°C storage location.[1]

    • Decontaminate non-disposable equipment with an appropriate solvent.

  • Doffing PPE & Hygiene: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Immediately wash hands.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Verify Fume Hood & Prepare Workspace Don_PPE 2. Don Full PPE (Coat, Goggles, Gloves) Prep->Don_PPE Handle 3. Equilibrate & Open Vial Don_PPE->Handle Aliquot 4. Weigh, Reconstitute, & Aliquot Compound Handle->Aliquot Decon 5. Decontaminate Equipment & Secure Compound Aliquot->Decon Waste 6. Dispose of Contaminated Waste in Labeled Container Decon->Waste Doff_PPE 7. Doff PPE Correctly Waste->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash

Proper disposal is a critical component of the safety lifecycle.

  • Waste Segregation: All disposable items that have come into contact with (±)14(15)-EpEDE methyl ester (e.g., gloves, pipette tips, bench paper) must be collected in a dedicated, clearly labeled hazardous waste container.[12]

  • Liquid Waste: Unused or waste solutions containing the compound and its solvents should be collected in a compatible, sealed, and labeled hazardous waste container. Never pour organic substances down the drain.[6][13][14]

  • Spill Management: In the event of a spill, immediately alert others in the area. Use a chemical spill kit with absorbent materials appropriate for the solvent. All cleanup materials must be treated as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office.

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If symptoms like respiratory irritation occur, seek medical attention.[15]

Summary of PPE Requirements by Task
TaskEngineering ControlHand ProtectionEye/Face ProtectionBody/Respiratory Protection
Storage/Retrieval General VentilationNone RequiredSafety GlassesLab Coat
Weighing/Reconstitution Chemical Fume HoodNitrile Gloves (Double Recommended)Chemical Splash GogglesFull-Length Lab Coat
Dilution/Aliquoting Chemical Fume HoodNitrile GlovesChemical Splash GogglesFull-Length Lab Coat
Large Volume (>50mL) Transfer Chemical Fume HoodNitrile Gloves (Double Recommended)Goggles & Face ShieldChemical-Resistant Apron over Lab Coat
Waste Disposal Chemical Fume HoodNitrile GlovesChemical Splash GogglesFull-Length Lab Coat
Spill Cleanup N/A (Evacuate if large)Heavy-Duty Nitrile or Neoprene GlovesGoggles & Face ShieldRespiratory protection may be required

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Environmental Marketing. (2025, August 26). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]

  • University of California, Berkeley - EH&S. (2015, March 10). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Kimberly-Clark. (2015). Chemical Resistance Guide. Kimberly-Clark Nitrile Gloves*. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Fraunhofer IGB. (n.d.). Preparation of triglyceride and fatty acid epoxides. Retrieved from [Link]

  • Linneweber, K. (2013). Epoxy Fatty Acids in Fats and Oils and their Formation during Heating. Max Rubner-Institut. Retrieved from [Link]

  • Chevron. (2023, July 26). Safety Data Sheet - Fatty acids, C14-18 and C16-18-unsatd., Methyl esters. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(±)14(15)-EpEDE methyl ester
Reactant of Route 2
Reactant of Route 2
(±)14(15)-EpEDE methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.